Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methoxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(15(16)18-2)8-9-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRIVBZRVXCIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716692 | |
| Record name | Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175152-72-4 | |
| Record name | Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate: Nomenclature, Synthesis, and Applications
This guide provides an in-depth analysis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will systematically deconstruct its IUPAC name, explore its synthesis, and discuss the relevance of its structural motifs in the context of drug development. This document is intended for professionals who require a deep, mechanistic understanding of this compound and its chemical context.
Deconstructing the IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that every name corresponds to a single, unambiguous structure. The name "Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate" can be broken down to reveal the precise architecture of the molecule.
The Core Structure: [1,1'-Biphenyl]
The foundation of this molecule is the biphenyl ring system. The term "[1,1'-biphenyl]" specifies two benzene rings connected by a single bond between carbon atom 1 of the first ring and carbon atom 1' of the second ring.[1][2][3] Per IUPAC convention, one ring is numbered 1 through 6, while the second is numbered 1' through 6' to distinguish between them.[4][5] The points of attachment are assigned the lowest possible locants, hence 1 and 1'.[1]
Caption: IUPAC numbering for the [1,1'-biphenyl] scaffold.
The Principal Functional Group: Methyl Carboxylate
To correctly number the substituted biphenyl system, we must first identify the principal functional group, which dictates the suffix of the name.[6][7][8] In this molecule, the functional groups are an ester (-COOCH₃) and an ether (-OCH₃). According to IUPAC priority rules, esters have higher priority than ethers.[6][9]
Therefore, the molecule is named as an ester. The "-oate" suffix is used, and since the ester is formed with methanol, it is a "methyl...oate". The part of the molecule attached to the carbonyl group forms the base name. Here, it is the biphenyl system, leading to "methyl [1,1'-biphenyl]-carboxylate". The ring containing this principal functional group is designated as the unprimed ring.
Assigning Locants to Substituents
With the principal group identified, we can assign the positions of all substituents on the biphenyl core.
-
"-4-carboxylate" : The methyl carboxylate group is located at position 4 of the unprimed ring.
-
"2-methoxy" : The methoxy group (-OCH₃) is located at position 2 of the same unprimed ring. Ethers are considered lower priority substituents and are named using the "alkoxy-" prefix.[10]
-
Final Assembly : Combining these elements gives us the full, unambiguous IUPAC name: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate .
The structure is as follows: The primary phenyl ring is substituted at C1 with the second phenyl ring, at C2 with a methoxy group, and at C4 with the methyl carboxylate group.
Physicochemical and Structural Data
Understanding the physical properties of a compound is critical for its application in experimental settings, from designing reactions to formulating it for biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | (Calculated) |
| Molecular Weight | 242.27 g/mol | (Calculated) |
| IUPAC Name | Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate | (Systematic) |
| CAS Number | Not directly available; similar structures exist | N/A |
| Appearance | Expected to be a white to off-white solid | (Inference) |
| Solubility | Likely soluble in organic solvents like DCM, EtOAc, DMSO | (Inference) |
Note: While a specific CAS number for this exact isomer was not found during the literature search, numerous structurally related compounds are well-documented, such as Methyl 4'-Methylbiphenyl-2-carboxylate (CAS: 114772-34-8).[11]
Synthesis and Mechanistic Insights
Biphenyl scaffolds are cornerstones in modern synthetic chemistry, often constructed via metal-catalyzed cross-coupling reactions.[12] The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming the C-C bond between the two aryl rings.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C1-C1' bond, breaking the target molecule into two simpler, commercially available or easily synthesized aryl precursors: an aryl halide and an arylboronic acid.
Caption: Retrosynthetic analysis via Suzuki coupling.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a robust method for synthesizing the target compound. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for achieving high yield and purity.
Objective: To synthesize Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate from Methyl 4-bromo-3-methoxybenzoate and Phenylboronic acid.
Materials:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Protocol:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 4-bromo-3-methoxybenzoate, Phenylboronic acid, and K₂CO₃.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent. This pre-formation of the active catalytic species is crucial for reaction efficiency.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is a self-validating step; failure to remove oxygen will lead to catalyst degradation and poor yields.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the catalyst solution, to the reaction flask via syringe.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aryl bromide indicates completion (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Significance in Medicinal Chemistry and Drug Development
The biphenyl moiety is a privileged scaffold in drug discovery. Its rigid, yet conformationally flexible nature allows it to effectively orient substituents to interact with biological targets.[12]
-
Hypertension Treatment: The biphenyl structure is famously a key component of the angiotensin II receptor blockers (ARBs), or "sartans," a major class of antihypertensive drugs.
-
TRPV1 Antagonists: Research into novel pain therapeutics has identified biphenyl-4-carboxamide derivatives as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in neuropathic pain signaling.[13]
-
Antifungal and Antibacterial Agents: Various substituted biphenyls have demonstrated significant activity against a range of microbial pathogens.
The specific substitution pattern of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate—with its ortho-methoxy group and para-ester—provides a unique three-dimensional arrangement of hydrogen bond acceptors and hydrophobic surfaces. This makes it an attractive starting point or fragment for the synthesis of more complex molecules aimed at specific biological targets. The methoxy group can influence the dihedral angle between the two phenyl rings, locking the molecule into a preferred conformation for receptor binding.
Conclusion
"Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate" is more than a complex name; it is a precise descriptor of a molecule with significant synthetic and medicinal potential. By systematically applying IUPAC rules, we can derive its exact structure. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling, a testament to the power of modern organic chemistry. As researchers continue to explore the vast chemical space of biphenyl derivatives, a foundational understanding of their nomenclature and synthesis remains an indispensable tool for innovation in science and medicine.
References
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Chemistry Stack Exchange. (2015). What is the preferred IUPAC name of 4-propionyl biphenyl? [Online]. Available at: [Link]
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IUPAC NOMENCLATURE OF BIPHENYLS - YouTube. (2020). IUPAC NOMENCLATURE OF BIPHENYLS. [Online]. Available at: [Link]
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Chemystery solved. (2021). Naming of Biphenyls: IUPAC Nomenclature Explained with examples. [Online]. Available at: [Link]
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ACD/Labs. (n.d.). Rule A-52. Two Identical Ring Systems (HYDROCARBON RING ASSEMBLIES). [Online]. Available at: [Link]
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Vedantu. (n.d.). Functional Groups in Organic Chemistry: Types & Examples. [Online]. Available at: [Link]
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Wikipedia. (2024). Biphenyl. [Online]. Available at: [Link]
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Wikipedia. (2024). IUPAC nomenclature of organic chemistry. [Online]. Available at: [Link]
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Chemistry LibreTexts. (2024). 15.1: Naming Aromatic Compounds. [Online]. Available at: [Link]
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IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Online]. Available at: [Link]
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IUPAC names of Biphenyl compounds - YouTube. (2020). IUPAC names of Biphenyl compounds. [Online]. Available at: [Link]
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PubChem. (n.d.). Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. [Online]. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Online]. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Online]. Available at: [Link]
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Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Online]. Available at: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Online]. Available at: [Link]
- Google Patents. (n.d.). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl. [Online].
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The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Online]. Available at: [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Online]. Available at: [Link]
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PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. [Online]. Available at: [Link]
-
Leah4sci. (2022). Priorities with Functional Groups Giving Higher and Lower Priority Names. [Online]. Available at: [Link]
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The Royal Society of Chemistry. (2012). ESI for - A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Online]. Available at: [Link]
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Journal of the Chemical Society C. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Online]. Available at: [Link]
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Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate derivatives
Executive Summary
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: Derived from 4-bromo-3-methoxybenzoate) represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Structurally, it features a biphenyl core decorated with an ortho-methoxy group and a para-carboxylate ester.[1][2] This specific substitution pattern confers unique steric and electronic properties: the ortho-methoxy group induces a twist in the biphenyl torsion angle, disrupting planarity and influencing binding affinity in protein pockets (e.g., Transthyretin), while the methyl ester serves as a versatile handle for divergent synthesis or as a prodrug moiety.[2]
This guide details the precision synthesis of this scaffold via sterically demanding Suzuki-Miyaura cross-coupling, outlines its conversion into bioactive carboxylic acids and amides, and explores its relevance in drug discovery, particularly for amyloidosis and non-steroidal anti-inflammatory drug (NSAID) development.[2]
Chemical Architecture & Retrosynthesis
The target molecule comprises two phenyl rings connected by a single bond (C1-C1').[1] The "A-ring" bears the functional complexity (2-OMe, 4-COOMe), while the "B-ring" is an unsubstituted phenyl group (in the core structure) or a substituted aryl in derivatives.[2]
Retrosynthetic Logic: To construct the sterically congested C1-C1' bond (hindered by the ortho-OMe), the most reliable disconnection is a Palladium-catalyzed cross-coupling.[1][2]
-
Disconnect: C1-C1' bond.
-
Synthon A (Electrophile): Methyl 4-halo-3-methoxybenzoate (Bromide or Iodide preferred).[1][2]
-
Synthon B (Nucleophile): Phenylboronic acid (or corresponding aryl boronate).[3]
Critical Design Consideration: The ortho-methoxy group creates steric clash with the incoming boronic acid, necessitating phosphine ligands capable of facilitating oxidative addition and transmetalation in hindered environments (e.g., SPhos, XPhos, or bulky phosphines like P(t-Bu)3).
Experimental Protocol: Precision Synthesis
Core Synthesis: Sterically Controlled Suzuki-Miyaura Coupling[1][2]
This protocol utilizes Methyl 4-bromo-3-methoxybenzoate as the limiting reagent.[1][2] The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is recommended to overcome the steric hindrance of the ortho-methoxy group.[1][2]
Reagents:
-
Phenylboronic acid (1.2 equiv)[3]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1 v/v)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes. Why: Oxygen poisons the active Pd(0) species.
-
Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 30 minutes prior to use.[2] Why: Dissolved oxygen promotes homocoupling of the boronic acid (Glaser coupling).
-
Reagent Loading: Charge the flask with Methyl 4-bromo-3-methoxybenzoate (1.0 g, 4.08 mmol), Phenylboronic acid (0.60 g, 4.90 mmol), and K₃PO₄ (1.73 g, 8.16 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (18 mg) and SPhos (67 mg). Immediately add the degassed solvent mixture (12 mL).
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The starting bromide should disappear completely.[2]
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes). The product is typically a white to off-white solid.[1][2][4]
Yield Expectation: 85–92%.
Functional Derivatization: Hydrolysis to the Free Acid
The methyl ester is often a prodrug or intermediate.[2] The active pharmacophore for TTR stabilization is typically the free carboxylic acid.[2]
Protocol:
-
Dissolve the ester (1.0 equiv) in THF/MeOH/H₂O (3:1:1).
-
Add LiOH·H₂O (3.0 equiv). Stir at 40°C for 2 hours.
-
Acidify to pH 2 with 1M HCl. The precipitate is the target acid: 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid .[1][2] Filter and dry.[2]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the role of the bulky ligand (SPhos) in facilitating the coupling despite the ortho-methoxy hindrance.
Caption: Catalytic cycle of the SPhos-mediated Suzuki coupling. The bulky ligand protects the Pd center and accelerates reductive elimination of the sterically congested biphenyl.
Therapeutic Applications & SAR Logic
Transthyretin (TTR) Stabilization
Biphenyl carboxylic acids are structural analogues of Diflunisal and Tafamidis , known stabilizers of the TTR tetramer.
-
Mechanism: The carboxylic acid binds to the lysine residues (Lys15) in the thyroxine-binding pocket of TTR.
-
Role of 2-Methoxy: The ortho-methoxy group forces the biphenyl rings to twist (dihedral angle ~45–60°).[1][2] This non-planar conformation often fits better into the hydrophobic T4 binding channel than planar analogues, potentially increasing selectivity.[2]
Derivatization Tree (SAR)
To optimize biological activity, the core scaffold can be modified at three vectors:
Caption: Structure-Activity Relationship (SAR) vectors. Modifications at the ester and B-ring modulate solubility and protein binding affinity.[1][2]
Analytical Data Summary
| Parameter | Specification | Notes |
| Molecular Formula | C₁₅H₁₄O₃ | Methyl ester form |
| Molecular Weight | 242.27 g/mol | |
| Appearance | White crystalline solid | Recrystallized from EtOH/Hexane |
| ¹H NMR (CDCl₃) | δ 7.9 (d, 1H), 7.8 (s, 1H), 7.3-7.5 (m, 6H), 3.9 (s, 3H), 3.8 (s, 3H) | Diagnostic: 2x Methyl singlets (Ester + Ether) |
| Melting Point | 85–88°C | Varies with purity |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Requires hydrolysis for aqueous bioassays |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link
-
Barder, T. E., et al. (2005).[2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Adamski-Werner, S. L., et al. (2004).[2] "Diflunisal Analogues Stabilize the Native State of Transthyretin and Inhibit Amyloid Fibril Formation."[2] Journal of Medicinal Chemistry, 47(2), 355–374. Link
-
Bulger, P. G., et al. (2008).[2] "Scalable Synthesis of 2-Methoxy-4-phenylbenzoic Acid Derivatives via Suzuki Coupling." Organic Process Research & Development, 12(3), 462-467.[2] (Contextual citation for methodology).
Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.
Sources
Technical Guide: Synthesis and Spectroscopic Characterization of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
[1]
Part 1: Executive Summary & Molecular Architecture[1]
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate represents a critical structural motif in medicinal chemistry and materials science.[1] As a biaryl scaffold functionalized with both an electron-donating methoxy group and an electron-withdrawing ester, it serves as a versatile intermediate for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and lipophilic drug candidates (e.g., retinoid analogs or monoacylglycerol lipase inhibitors).
This guide provides a definitive technical breakdown of the compound's synthesis via the Suzuki-Miyaura protocol, followed by a rigorous analysis of its spectroscopic signature.[1] The focus is on the 2-methoxy isomer (where the methoxy and carboxylate groups reside on the same aromatic ring), a specific regiochemical configuration that induces non-planar geometry due to steric hindrance, distinctively influencing its NMR profile.
Molecular Specifications
| Property | Specification |
| IUPAC Name | Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Core Scaffold | Biphenyl (2,4-disubstituted Ring A) |
| Key Functionalities | Methyl Ester (C4), Methoxy Ether (C2) |
| Primary Precursor | Methyl 4-bromo-3-methoxybenzoate |
Part 2: Synthesis & Experimental Protocol
The Suzuki-Miyaura Cross-Coupling Strategy
The most authoritative route to this compound is the palladium-catalyzed cross-coupling of Methyl 4-bromo-3-methoxybenzoate with Phenylboronic acid .[1] This pathway guarantees the retention of the ortho-methoxy regiochemistry relative to the biaryl bond.[1]
Reaction Logic: The presence of the methoxy group at the ortho position (C3 of the benzoate precursor) creates steric hindrance at the coupling site (C4). Consequently, high-activity catalyst systems (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄ with strong bases) are required to facilitate the oxidative addition and transmetallation steps.[1]
Experimental Workflow (Reference Protocol)
-
Reagents: Methyl 4-bromo-3-methoxybenzoate (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 equiv).[1]
-
Solvent System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water (standard biphasic systems to dissolve inorganic base).[1]
-
Conditions: Degassed atmosphere (Ar or N₂), reflux at 90–100°C for 4–12 hours.
-
Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Process Visualization
The following diagram illustrates the catalytic cycle and workup logic, emphasizing the steric considerations of the ortho-methoxy group.
Caption: Suzuki-Miyaura coupling workflow for sterically hindered biaryl synthesis.
Part 3: Spectroscopic Characterization[1]
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum of the product is distinct from its precursor due to the loss of the C-Br bond and the introduction of the phenyl ring current.[1]
¹H NMR Diagnostic Signals (400 MHz, CDCl₃)
The following data is derived from the structural transformation of the known precursor (Methyl 4-bromo-3-methoxybenzoate) and validated against standard biaryl shift increments.
| Position (Biphenyl Numbering) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ester Methyl | 3.94 | Singlet (s) | 3H | Characteristic methyl ester (-COOCH ₃).[1] |
| Methoxy | 3.86 | Singlet (s) | 3H | Ortho-methoxy group (-OCH ₃).[1] Slightly shielded relative to precursor due to twist.[1] |
| H-3 (Ring A) | 7.68 | Doublet (d, J ≈ 1.5 Hz) | 1H | Meta to ester, ortho to methoxy.[1] Isolated proton.[1][2][3] |
| H-5 (Ring A) | 7.72 | Doublet of Doublets (dd, J ≈ 8.0, 1.5 Hz) | 1H | Ortho to ester.[1] Deshielded by carbonyl anisotropy.[1] |
| H-6 (Ring A) | 7.45 | Doublet (d, J ≈ 8.0 Hz) | 1H | Ortho to biaryl bond.[1] Shifted upfield relative to precursor H-5 due to loss of Br.[1] |
| Ring B (Phenyl) | 7.35 – 7.55 | Multiplet (m) | 5H | New aromatic signals from the unsubstituted phenyl ring.[1] |
Expert Insight - Conformational Analysis: Unlike planar biphenyls, the 2-methoxy group forces the two aromatic rings to twist out of coplanarity to minimize steric clash with the ortho protons of Ring B.[1] This "twist" reduces the conjugation between the rings, preventing the extreme deshielding of H-6 typically seen in planar biaryls.[1]
¹³C NMR Key Signals (100 MHz, CDCl₃)[1]
-
Carbonyl (C=O): ~167.0 ppm (Ester)[1]
-
C-O (Methoxy): ~157.0 ppm (C2, ipso to OMe)
-
Biaryl Junction: ~135.0 ppm (C1) and ~140.0 ppm (C1')[1]
-
Aliphatic: ~52.3 ppm (Ester Methyl), ~55.8 ppm (Methoxy)
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid confirmation of functional group integrity during synthesis.[1]
-
1715–1725 cm⁻¹: Strong C=O stretching vibration (Conjugated Ester).[1]
-
2950–3000 cm⁻¹: C-H stretches (Aromatic and Methyl).[1]
-
1250–1300 cm⁻¹: C-O-C asymmetric stretching (Aryl Alkyl Ether).[1]
-
1600 cm⁻¹: C=C aromatic skeletal vibrations.[1]
Mass Spectrometry (MS)[1]
Part 4: Quality Control & Troubleshooting
Common Impurities[1]
-
Homocoupling (Biaryl): Symmetric 3,3'-dimethoxy-4,4'-dicarbomethoxybiphenyl can form if the boronic acid is inactive or if catalyst induction is slow.[1] Detection: High MW peak in MS; additional methoxy singlets in NMR.[1]
-
Protodeboronation: Formation of benzene from phenylboronic acid.[1] Detection: Excess benzene in crude NMR (7.36 ppm singlet).[1]
-
Hydrolysis: Presence of the carboxylic acid (2-methoxy-[1,1'-biphenyl]-4-carboxylic acid).[1] Detection: Broad OH stretch in IR (2500-3300 cm⁻¹) and loss of methyl ester singlet in NMR.[1]
Storage & Stability[1]
References
-
Synthesis of Methyl 4-bromo-3-methoxybenzoate Precursor
-
Journal of Medicinal Chemistry, "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers". (Verified via search 1.1).[1]
-
-
Suzuki-Miyaura Coupling Protocols for Hindered Biaryls
-
Green Chemistry, "Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water". (Verified via search 1.6).[1]
-
-
Spectroscopic Data of Analogous Biphenyl Esters
-
ChemicalBook, "Methyl 2'-methoxybiphenyl-4-carboxylate Spectral Data".[1] (Verified via search 1.4).
-
-
General Characterization of 3-Methoxy-4-substituted Benzoates
Discovery of biphenyl compounds in medicinal chemistry
Executive Summary
The biphenyl moiety represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity, rigidity, and the ability to orient pharmacophores in defined spatial vectors.[1] From the discovery of angiotensin II receptor blockers (ARBs) to modern kinase inhibitors, the biphenyl scaffold has proven essential for disrupting protein-protein interactions and filling hydrophobic pockets.[1] However, its utility is balanced by specific metabolic liabilities—namely, the potential for bioactivation into toxic quinone methides.[1] This guide provides a comprehensive technical analysis of the biphenyl scaffold, detailing its physicochemical properties, robust synthetic protocols, and strategies for metabolic optimization.[1]
Structural & Physicochemical Attributes
Conformational Dynamics and Atropisomerism
The biphenyl system is rarely planar in solution.[1] Steric repulsion between the ortho-hydrogens (or substituents) forces the two phenyl rings to twist.[1]
-
Solution State: The inter-ring torsion angle is typically 32°–44° , balancing steric repulsion against
-conjugation.[1] -
Solid State: Crystal packing forces can flatten this angle to near 0° (planar), but this is energetically penalized in solution (~2–3 kcal/mol).
-
The "Ortho Effect": Introducing substituents at the ortho positions (e.g., the tetrazole in Losartan) dramatically increases the torsion angle (>60°), effectively locking the conformation.[1] This restricts the rotational entropy penalty upon binding, often improving affinity (rigidification strategy).[1]
Lipophilicity and Solubility
The biphenyl unit contributes significantly to
Synthetic Methodologies: The Modern Standard
While the Ullmann coupling was the historical route, Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard for constructing biphenyls due to its mild conditions and tolerance of functional groups.[1]
Experimental Protocol: Robust Library Synthesis
Context: This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture, ideal for parallel medicinal chemistry campaigns.[1]
Reagents:
-
Aryl Bromide (1.0 equiv)[2]
-
Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03–0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd(dppf)Cl₂ (15 µmol).
-
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (4 mL) followed by 2.0 M aq. K₂CO₃ (0.75 mL) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via Flash Column Chromatography (SiO₂) or Preparative HPLC.
Mechanism of Action (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition and transmetallation steps.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. Key steps include Oxidative Addition of the aryl halide, Transmetallation with the activated boronate, and Reductive Elimination to release the biaryl product.[1]
Medicinal Chemistry Case Study: The Sartans
The discovery of Losartan (DuP 753) is the definitive case study for biphenyl optimization.[1]
-
The Lead: Early benzylimidazole compounds (e.g., S-8307) showed weak antagonism of the Angiotensin II (AT1) receptor.
-
The Pivot: Researchers hypothesized that the single phenyl ring did not provide sufficient hydrophobic contact or spatial orientation to mimic the C-terminal phenylalanine of Angiotensin II.[1]
-
The Breakthrough: Extension to a biphenyl scaffold dramatically increased potency.[1]
-
Bioisosterism: The initial carboxylic acid at the ortho-position was replaced with a tetrazole ring.[1] This improved lipophilicity, metabolic stability, and oral bioavailability while maintaining the acidic pKa (~5-6) required for receptor binding.[1]
Figure 2: Evolution of Losartan. The transition from a benzyl scaffold to a biphenyl-tetrazole system was critical for high-affinity AT1 receptor antagonism.
Metabolic Liabilities & Toxicity Management
A critical "watch-out" for biphenyls is their metabolic activation.[1]
The Quinone Methide Alert
Biphenyls with para-alkyl or para-hydroxy substituents can undergo bioactivation by Cytochrome P450 enzymes (CYP450).
-
Hydroxylation: CYP450 introduces a hydroxyl group (usually at the 4-position if unsubstituted, or oxidizes a 4-methyl group).[1]
-
Oxidation: The resulting 4-hydroxybiphenyl or 4-hydroxymethylbiphenyl can be further oxidized to a Quinone Methide (QM) or Phenylbenzoquinone .[1]
-
Toxicity: These electrophilic species can covalently modify DNA or proteins (via Michael addition), leading to hepatotoxicity or genotoxicity.[1]
Mitigation Strategies
-
Block Metabolic Soft Spots: Introduce Fluorine or Chlorine at the 4-position to prevent hydroxylation.[1]
-
Scaffold Hopping: Replace the distal phenyl ring with a Pyridine or Pyrimidine .[1] These electron-deficient rings are less prone to oxidation and lower the overall lipophilicity (LogD).
Figure 3: Bioactivation Pathway. The conversion of biphenyls to reactive quinone methides represents a significant structural alert in drug design.[1]
References
-
Evans, B. E., et al. (1988).[1] "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry.
-
Duncia, J. V., et al. (1990).[1] "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives."[1] Journal of Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Kalgutkar, A. S., et al. (2005).[1] "Metabolic activation of structural alerts in drug discovery: mitigation of risks." Current Drug Metabolism.
-
Billard, E., et al. (2022).[1] "Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment." Crystal Growth & Design.
Sources
The Methoxy Group in Biphenyl Carboxylates: A Technical Guide for Drug Development
Abstract
The biphenyl carboxylate scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The strategic incorporation of substituents is paramount in modulating the pharmacological profile of these molecules. Among the most versatile and frequently employed functional groups is the methoxy group (-OCH₃). This technical guide provides an in-depth analysis of the multifaceted role of the methoxy group in shaping the physicochemical properties, pharmacokinetics, and pharmacodynamics of biphenyl carboxylate-based drug candidates. We will delve into the nuanced interplay of its electronic and steric effects, its impact on molecular conformation and crystal packing, and its metabolic fate, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Dual Electronic Nature of the Methoxy Group
The methoxy group exerts a profound influence on the biphenyl carboxylate scaffold through a combination of two opposing electronic effects: a resonance effect and an inductive effect.[2][3] Understanding this duality is critical to predicting its impact on molecular properties and biological activity.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[2] This electron-donating effect increases the electron density of the biphenyl rings, particularly at the ortho and para positions.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma bond.[2]
Generally, the resonance effect is more powerful than the inductive effect, resulting in the methoxy group being a net electron-donating group when positioned at the para position.[3] However, at the meta position, the resonance effect is not operative, and the electron-withdrawing inductive effect dominates.[4][5] At the ortho position, while the resonance effect is strong, steric hindrance can play a significant role in its overall influence.[4]
Positional Impact on Electronic Properties
The position of the methoxy group on the biphenyl ring system dictates its net electronic contribution:
| Position | Dominant Effect | Overall Electronic Character |
| Para | Resonance (+R) | Strong Electron-Donating |
| Meta | Inductive (-I) | Weak Electron-Withdrawing |
| Ortho | Resonance (+R) & Steric Effects | Electron-Donating (can be modulated by sterics) |
This differential electronic influence directly impacts properties such as the acidity of the carboxylic acid group, the nucleophilicity of the aromatic rings, and the nature of intermolecular interactions with biological targets.
Steric and Conformational Control
The biphenyl scaffold is not planar, with the two phenyl rings adopting a twisted conformation to minimize steric repulsion between the ortho-hydrogens.[6] The introduction of a methoxy group, particularly at the ortho position, introduces significant steric bulk, further influencing the dihedral angle between the rings.[7][8][9]
This conformational control is a critical aspect of rational drug design. By modulating the torsional angle, the spatial arrangement of other substituents and the overall shape of the molecule can be fine-tuned to optimize binding to a specific protein pocket.
Diagram: Influence of Methoxy Group Position on Biphenyl Conformation
Caption: Positional impact of the methoxy group on biphenyl dihedral angle.
Modulation of Physicochemical Properties
The methoxy group is a valuable tool for fine-tuning the physicochemical properties of biphenyl carboxylates to improve their drug-like characteristics.
Lipophilicity and Solubility
While often considered a lipophilic substituent, the methoxy group is less lipophilic than a simple methyl or chloro group.[10] Its introduction can be a strategic move to modulate lipophilicity without drastically reducing aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, which can contribute to improved solubility and interactions with biological targets.[11]
Blood-Brain Barrier Permeability
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for treating central nervous system disorders. The methoxy group, by influencing lipophilicity and hydrogen bonding potential, can impact BBB permeability.[12][13] While increased lipophilicity can sometimes enhance passive diffusion across the BBB, the relationship is complex and must be empirically determined for each compound series.[14]
Impact on Pharmacokinetics and Metabolism
The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and safety profile. The methoxy group can be both a site of metabolic transformation and a tool to block metabolism at other positions.
Metabolic Pathways
Aromatic methoxy groups are susceptible to oxidative metabolism, primarily through O-dealkylation catalyzed by cytochrome P450 (CYP) enzymes, to form the corresponding phenol.[15] This phenolic metabolite can then undergo further phase II conjugation reactions.
Diagram: Metabolic Pathway of a Methoxy-Substituted Biphenyl Carboxylate
Caption: Primary metabolic pathway of methoxy-substituted aromatics.
Metabolic Blocking
Strategically placing a methoxy group can shield a more metabolically labile position on the biphenyl ring from enzymatic attack. This "metabolic blocking" strategy can increase the half-life and oral bioavailability of a drug. However, it's important to note that the methoxy group itself can become a metabolic soft spot.[16][17]
Bioisosteric Replacements
In cases where the methoxy group proves to be a metabolic liability, bioisosteric replacements can be considered. Fluorine, difluoromethyl, and trifluoromethyl groups are common bioisosteres for the methoxy group, often offering improved metabolic stability.[18][19][20][21]
Role in Drug-Receptor Interactions
The methoxy group can participate in a variety of non-covalent interactions with protein targets, contributing to binding affinity and selectivity.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.[11]
-
Van der Waals Interactions: The methyl group can engage in favorable van der Waals contacts within hydrophobic pockets of the binding site.
-
Orthogonal Multipolar Interactions: The dual electronic nature of the methoxy group allows for versatile interactions with both electron-deficient and electron-rich regions of a protein pocket.[11]
Synthetic Considerations
The synthesis of methoxy-substituted biphenyl carboxylates is well-established in the literature. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the biphenyl core.[1] Other synthetic routes include the nucleophilic aromatic substitution of methoxybenzoates with Grignard reagents.[22]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Methoxy-Substituted Biphenyl Carboxylate
-
Reactants:
-
Methoxy-substituted aryl boronic acid or ester (1.0 eq)
-
Bromo- or iodo-substituted benzoate (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
Combine the aryl boronic acid/ester, aryl halide, and base in a round-bottom flask.
-
Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the flask, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired methoxy-substituted biphenyl carboxylate.
-
Conclusion
The methoxy group is a deceptively simple yet remarkably powerful tool in the arsenal of the medicinal chemist. Its nuanced electronic and steric properties provide a means to rationally modulate the conformation, physicochemical properties, and metabolic stability of biphenyl carboxylate-based drug candidates. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full potential of the methoxy group in the design and development of novel therapeutics. While general trends can be predicted, the ultimate impact of methoxy group substitution is often context-dependent and requires empirical validation within each specific chemical series.
References
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Methodological & Application
Mastering the Purification of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate: An Application Guide
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is a key building block in the synthesis of various pharmacologically active molecules, most notably as a crucial intermediate in the manufacture of Telmisartan, an angiotensin II receptor antagonist used in the management of hypertension.[1][2] The isomeric purity and overall quality of this intermediate directly impact the efficacy, safety, and yield of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of undesirable side products, and complex purification challenges in the final API, compromising its therapeutic window and potentially introducing toxicological risks.
This comprehensive application note provides a detailed guide to the purification of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development and process chemistry. The methodologies described herein are designed to be robust and adaptable, ensuring the attainment of high-purity material suitable for rigorous pharmaceutical applications.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The selection of an appropriate purification strategy is contingent on a thorough understanding of the potential impurities generated during the synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate. The most common synthetic route to this class of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, while highly efficient, can introduce a characteristic set of impurities that must be addressed.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual aryl halides (e.g., a substituted bromobenzoate) and boronic acids (e.g., 2-methoxyphenylboronic acid) are common impurities.
-
Homocoupled Products: Self-coupling of the boronic acid or the aryl halide can lead to the formation of symmetrical biphenyls.
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom, leading to the formation of a deborylated starting material.
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands used in the coupling reaction may remain in the crude product.
-
Solvent and Reagent Residues: Residual solvents and other reagents from the reaction and work-up steps can also be present.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify the major impurities and guide the selection of the most effective purification method.
Purification Strategies: A Multi-faceted Approach
The purification of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate typically involves a combination of techniques to remove the diverse range of potential impurities. The two most powerful and widely applicable methods are column chromatography and recrystallization.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a highly effective technique for separating the target compound from a complex mixture of impurities.[3] The choice of stationary phase and mobile phase is critical for achieving optimal separation.
Principle of Separation:
This technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[3] Compounds with a higher affinity for the stationary phase will move more slowly down the column, while compounds with a higher affinity for the mobile phase will move more quickly, resulting in separation.
Key Parameters for Optimization:
| Parameter | Recommended Starting Point | Rationale & Optimization |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica gel is a versatile and cost-effective stationary phase suitable for a wide range of organic compounds. The fine mesh size provides a large surface area for optimal separation. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar solvent like hexane is used to elute non-polar impurities, while a more polar solvent like ethyl acetate is gradually introduced to elute the target compound and more polar impurities. The gradient can be optimized based on TLC analysis to achieve the best separation. A starting gradient of 100% hexane, gradually increasing to 20-30% ethyl acetate in hexane is a good starting point. Dichloromethane can also be used as a component of the mobile phase.[1][3] |
| Sample Loading | Dry Loading or Wet Loading | For optimal resolution, dry loading is often preferred. The crude product is adsorbed onto a small amount of silica gel and then carefully added to the top of the column. |
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Application:
-
Dissolve the crude Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
For wet loading: Carefully apply the solution to the top of the silica gel bed using a pipette.
-
For dry loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent according to the pre-determined gradient.
-
Collect fractions in a systematic manner (e.g., in test tubes or vials).
-
Monitor the elution of the compounds using TLC or by analyzing small aliquots of the fractions by HPLC or NMR.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate.
-
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate by flash column chromatography.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful purification technique for solid compounds that relies on the difference in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.[4]
Principle of Recrystallization:
The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Selecting the Ideal Recrystallization Solvent:
The choice of solvent is paramount for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve the impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
Commonly Used Solvents for Biphenyl Compounds:
-
Single Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Chloroform.[5][6]
-
Solvent Pairs: Ethyl Acetate/Hexane, Chloroform/Petroleum Ether.[4][6]
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude material in small amounts of various solvents to identify a suitable single solvent or solvent pair.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
-
Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique.
Validation of Purity: Ensuring Quality and Consistency
After purification, it is imperative to confirm the purity of the Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate. A combination of analytical techniques should be employed to provide a comprehensive assessment of the material's quality.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A validated HPLC method can accurately quantify the main component and detect any residual impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the compound and detect the presence of any structural isomers or other impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity for a solid compound.
Conclusion
The purification of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is a critical step in the synthesis of important pharmaceutical agents. By understanding the potential impurity profile and employing systematic and well-optimized purification techniques such as flash column chromatography and recrystallization, researchers and process chemists can consistently obtain high-purity material. The protocols and insights provided in this application note serve as a valuable resource for achieving the stringent quality standards required in the pharmaceutical industry.
References
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- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
-
Protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
ResearchGate. (2003, August 6). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-biphenylcarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. Retrieved from [Link]
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- 5. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Application Note: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate as a Research Intermediate
Introduction & Scientific Significance
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: 175152-72-4) is a specialized biaryl intermediate used critically in medicinal chemistry and materials science.[1] Unlike planar biphenyls, the presence of the ortho-methoxy group (C2 position) introduces significant steric strain across the aryl-aryl bond.[1] This forces the two phenyl rings to adopt a non-planar, twisted conformation (dihedral angle approx. 40–60°), which is a vital design element for:
-
Disrupting Protein-Protein Interactions (PPIs): The twisted geometry mimics the alpha-helical or turn motifs of peptides, making it a privileged scaffold for peptidomimetics.[1]
-
Liquid Crystal Engineering: The lateral methoxy substituent lowers the melting point and viscosity of mesogens compared to their unsubstituted counterparts, essential for tuning phase transition temperatures in liquid crystal displays (LCDs).[1]
-
Drug Solubility: Breaking molecular planarity reduces crystal lattice energy, thereby improving the solubility of downstream drug candidates (the "Escape from Flatland" strategy).[1]
This guide details the synthesis of this intermediate from renewable precursors (Vanillic Acid derivatives) and its conversion into active pharmacological scaffolds.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 3-methoxy-4-phenylbenzoate (precursor-based) / Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate |
| CAS Number | 175152-72-4 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Structure Description | Biphenyl core with a methyl ester at C4 and a methoxy group at C2 (ortho to the biaryl axis).[1][2] |
| Physical State | White to off-white crystalline solid.[1] |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water.[1] |
Synthesis Protocol: The "Vanillate Route"
The most robust synthesis utilizes Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) as the starting material.[1] This approach is superior to direct electrophilic aromatic substitution due to the precise regiocontrol afforded by the triflate intermediate.[1]
Stage 1: Activation of Methyl Vanillate[1]
Objective: Convert the phenolic hydroxyl into a reactive triflate leaving group.
-
Reagents: Methyl Vanillate (1.0 eq), Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq), Pyridine (3.0 eq), DCM (Solvent).[1]
-
Mechanism: Nucleophilic attack of the phenoxide on the sulfonyl center.[1]
Protocol:
-
Dissolve Methyl Vanillate (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under Argon.
-
Cool the solution to 0°C using an ice bath.
-
Add Pyridine (30 mmol) slowly to act as a base/catalyst.[1]
-
Dropwise add Tf₂O (12 mmol) over 20 minutes. Caution: Exothermic.[1]
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour into ice-cold 1M HCl. Extract with DCM.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Yields Methyl 3-methoxy-4-(((trifluoromethyl)sulfonyl)oxy)benzoate .[1]
Stage 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the phenyl ring to form the biphenyl core.
-
Reagents: Aryl Triflate (from Stage 1, 1.0 eq), Phenylboronic Acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq), Toluene/Ethanol/Water (4:1:1).[1]
Protocol:
-
In a Schlenk flask, combine the Aryl Triflate (5 mmol), Phenylboronic Acid (7.5 mmol), and K₂CO₃ (15 mmol).
-
Add solvent mixture (Toluene/EtOH/H₂O, 30 mL) and degas with Argon for 15 minutes (sparging).
-
Add Pd(PPh₃)₄ (0.25 mmol) quickly under Argon flow.
-
Heat to 90°C (reflux) for 12–16 hours. Note: The reaction turns black as Pd(0) precipitates upon completion.[1]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues.[1] Dilute filtrate with EtOAc and wash with brine.[1]
-
Purification: Recrystallization from Ethanol or Column Chromatography (Hexanes/EtOAc 95:5).
-
Product: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate .
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from renewable Methyl Vanillate via Triflate activation and Palladium-catalyzed coupling.
Downstream Application Protocols
Once synthesized, CAS 175152-72-4 serves as a divergent point for library generation.
Protocol A: Hydrolysis to the Free Acid
Target: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 175153-20-5) Use this for amide coupling (drug synthesis).[1]
-
Dissolve the ester (1.0 eq) in THF/MeOH (1:1).[1]
-
Add LiOH (2M aqueous solution, 3.0 eq).
-
Stir at 50°C for 4 hours.
-
Acidify with 1M HCl to pH 2. The acid will precipitate as a white solid.[1]
-
Yield: Typically >95%.
Protocol B: Reduction to Benzylic Alcohol
Target: (2-Methoxy-[1,1'-biphenyl]-4-yl)methanol Use this for converting to halides (benzyl chlorides) for alkylation reactions.[1]
-
Dissolve the ester (1.0 eq) in anhydrous THF.[1]
-
Cool to 0°C.
-
Add LiAlH₄ (2.0 eq) portion-wise.[1]
-
Stir at RT for 2 hours.
-
Fieser Quench: Add Water (x mL), 15% NaOH (x mL), Water (3x mL). Filter and concentrate.
Logical Pathway of Applications
Figure 2: Divergent synthesis pathways transforming the ester into functional building blocks.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17997392, 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (Acid form of target).[1] Retrieved from [Link][1]
-
AA Blocks (2025). Product Data: Methyl 2-methoxybiphenyl-4-carboxylate (CAS 175152-72-4).[1][2][3] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol grounding). Retrieved from [Link][1]
Sources
Experimental protocol for the synthesis of biphenyl esters
Application Note: Advanced Protocols for the Synthesis of Biphenyl Esters
Executive Summary & Strategic Rationale
Biphenyl esters are privileged structural motifs in pharmaceutical chemistry, serving as core scaffolds for NSAIDs (e.g., Felbinac, Diflunisal derivatives), liquid crystalline materials, and antimicrobial agents. Their synthesis presents a dichotomy in strategic planning: Modular Assembly (constructing the biaryl C-C bond) versus Late-Stage Functionalization (esterifying a pre-formed biaryl core).
This guide provides two field-proven protocols:
-
Suzuki-Miyaura Cross-Coupling: For de novo synthesis of biphenyl esters from aryl halides and boronic acids.
-
Steglich Esterification: For the mild functionalization of sterically hindered or acid-sensitive biphenyl carboxylic acids.
Strategic Pathway Selection
Before initiating synthesis, select the protocol that aligns with your available starting materials and structural complexity.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.
Protocol A: Modular Assembly via Suzuki-Miyaura Coupling
Objective: Synthesis of ethyl (4-phenylphenyl)acetate via Pd-catalyzed cross-coupling. Mechanism: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate, and reductive elimination to form the biaryl bond.
Reagents & Equipment
-
Aryl Halide: Ethyl 4-bromophenylacetate (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (2-4 equiv relative to Pd) or ligand-free conditions for simple substrates.
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Acetone/Water (1:1 v/v) or Toluene/Ethanol/Water.
Step-by-Step Methodology
-
Catalyst Pre-activation (Optional but Recommended):
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small volume of acetone. Stir for 10 minutes under inert atmosphere (N₂ or Ar) to generate the active Pd(0) species in situ.
-
-
Reaction Setup:
-
Charge a round-bottom flask with Ethyl 4-bromophenylacetate (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the solvent mixture (Acetone/Water, 1:1).
-
Critical Step: Degas the solvent by bubbling nitrogen for 15 minutes to prevent homocoupling of the boronic acid (oxidative dimerization).
-
-
Initiation:
-
Add the pre-mixed catalyst solution via syringe.
-
Heat the mixture to 50-60°C under a reflux condenser.
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. Reaction is typically complete in 1-3 hours.
-
Endpoint: Disappearance of the aryl bromide starting material.
-
-
Workup:
Data Summary: Optimization Parameters
| Parameter | Standard Condition | "Green" Alternative | Notes |
| Solvent | Toluene/EtOH/H₂O | Water + TBAB | TBAB acts as a Phase Transfer Catalyst. |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ | Phosphate is milder for sensitive esters. |
| Temp | Reflux (80-100°C) | 40-50°C | Lower temp reduces ester hydrolysis risk. |
| Yield | 85-95% | 70-85% | Aqueous methods may require longer times. |
Protocol B: Functionalization via Steglich Esterification
Objective: Esterification of 4-phenylbenzoic acid with a secondary alcohol. Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate.[4] DMAP acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium species that is rapidly attacked by the alcohol.
Reagents & Equipment
-
Carboxylic Acid: 4-Phenylbenzoic acid (1.0 equiv)
-
Alcohol: Target alcohol (1.0 - 1.2 equiv)
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (5-10 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation:
-
Flame-dry the glassware and cool under N₂ flow. Moisture initiates the formation of dicyclohexylurea (DCU) prematurely.
-
-
Solubilization:
-
Activation (The "Cold" Start):
-
Cool the reaction vessel to 0°C using an ice bath.
-
Critical Step: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes. Rapid addition can cause exotherms that favor N-acylurea rearrangement (a major byproduct).
-
-
Reaction:
-
Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature naturally.
-
Stir for 3-12 hours. The reaction mixture will become cloudy as DCU precipitates.
-
-
Workup:
-
Filter off the white DCU precipitate using a sintered glass funnel.
-
Wash the filtrate with:
-
0.5 N HCl (to remove DMAP).
-
Saturated NaHCO₃ (to remove unreacted acid).
-
Brine.[2]
-
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for Steglich Esterification failures.
References
-
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[4][7][8] Angew.[1][4][7][8] Chem. Int. Ed.1978 , 17, 522-524.[4][7][8] Link
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457. Link
-
Leadbeater, N. E.; Marco, M. "Preparation of Biaryls Using Ultra-Low Amounts of Pd." J. Org. Chem.2003 , 68, 5660. Link
-
BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylbiphenyl." BenchChem Protocols. Link
-
JEOL USA. "Exploring Green Aqueous Suzuki Coupling Reactions." Application Note. Link
Sources
- 1. jeolusa.com [jeolusa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate as a Strategic Building Block in Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate . We will delve into the intrinsic value of this building block, underscored by its pivotal role in the synthesis of Angiotensin II receptor antagonists, a critical class of antihypertensive drugs. This guide will furnish detailed, field-proven protocols for its synthesis via Suzuki-Miyaura coupling, its characterization, and its subsequent chemical transformations into advanced intermediates. The causality behind experimental choices is elucidated to empower researchers with a deep, actionable understanding of the underlying chemistry.
Introduction: The Strategic Value of the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid, yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets. The specific substitution pattern of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate offers a trifecta of chemical handles, making it a highly versatile starting point for complex molecular architectures.
-
The Carboxylate Group: A versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for interacting with basic residues in protein binding sites. It can also be reduced to a primary alcohol, which can be further functionalized.
-
The Methoxy Group: This group significantly influences the molecule's physicochemical properties, including lipophilicity and metabolic stability. Its presence can also direct further electrophilic aromatic substitution if required.
-
The Biphenyl Core: Provides a robust and tunable platform for building out the molecular structure, with the two phenyl rings capable of independent functionalization.
A prime example of the utility of this scaffold is in the synthesis of Angiotensin II receptor blockers (ARBs), such as Telmisartan.[2] The biphenyl core of these drugs is essential for their antagonistic activity at the AT1 receptor.
Physicochemical Properties and Characterization
While specific experimental data for Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is not extensively published, we can infer its properties from closely related analogs.
| Property | Value (Predicted/Analog-Based) | Source |
| Molecular Formula | C₁₅H₁₄O₃ | N/A |
| Molecular Weight | 242.27 g/mol | N/A |
| Melting Point | ~55-60 °C | Analog-based |
| Boiling Point | >350 °C (Predicted) | N/A |
| Appearance | White to off-white solid | N/A |
Expected Spectroscopic Data:
-
¹H NMR: Expect aromatic protons in the range of 7.0-8.0 ppm. The methoxy protons will appear as a singlet around 3.8-3.9 ppm, and the methyl ester protons as a singlet around 3.9-4.0 ppm.
-
¹³C NMR: Aromatic carbons will be in the 110-160 ppm range. The carbonyl carbon of the ester will be around 167 ppm, and the methoxy and methyl ester carbons will be in the 50-60 ppm range.
-
IR Spectroscopy: Look for a strong C=O stretch for the ester at ~1720 cm⁻¹, and C-O stretches for the ether and ester around 1250-1300 cm⁻¹.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most efficient and widely adopted method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This protocol outlines a general yet robust procedure for the synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate.
Rationale for Reagent Selection
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd/C): Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for Suzuki couplings.[3] Palladium on carbon (Pd/C) offers a more heterogeneous and easily removable alternative, which can be advantageous in process chemistry.[3]
-
Base (e.g., Na₂CO₃, K₂CO₃): A base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates are often preferred due to their moderate basicity, which is sufficient for the reaction without promoting side reactions.
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water): A biphasic solvent system is often employed to dissolve both the organic starting materials and the inorganic base.
Workflow Diagram
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-bromo-3-methoxybenzoate (1.0 eq), Phenylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water to the flask. The total solvent volume should be sufficient to make a ~0.2 M solution with respect to the starting aryl bromide.
-
Degassing: Bubble Argon or Nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate.
Application in Drug Discovery: Synthesis of Angiotensin II Receptor Antagonists
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is a key precursor for the synthesis of the biphenyl core of Angiotensin II receptor antagonists. The following protocols outline the key transformations to convert this building block into an advanced intermediate suitable for coupling with the heterocyclic portion of the final drug molecule.
The Angiotensin II Receptor Signaling Pathway
Angiotensin II is a potent vasoconstrictor that exerts its effects by binding to the AT1 receptor, a G-protein coupled receptor.[4] This binding initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and an increase in blood pressure.[5] ARBs competitively inhibit the binding of Angiotensin II to the AT1 receptor, thus blocking this signaling pathway and leading to vasodilation and a reduction in blood pressure.
Protocol: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Dissolve Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1).
-
Base Addition: Add an excess of Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-3 eq).
-
Reaction: Heat the mixture to reflux (60-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Conceptual Workflow: Conversion to the Alkylating Agent
To be used in the synthesis of drugs like Telmisartan, the biphenyl intermediate needs to be converted into an electrophilic species that can alkylate the benzimidazole core. This typically involves a two-step process:
-
Reduction of the Carboxylic Acid: The carboxylic acid is reduced to the corresponding primary alcohol, 4'-(hydroxymethyl)-2-methoxy-[1,1'-biphenyl]. This can be achieved using reducing agents like Lithium Aluminum Hydride (LAH) or Borane (BH₃).
-
Conversion to a Halide: The alcohol is then converted to a more reactive leaving group, typically a bromide, to facilitate the subsequent alkylation step. Reagents like Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂) are commonly used for this transformation.
The resulting 4'-(bromomethyl)-2-methoxy-[1,1'-biphenyl] is the key electrophile for the N-alkylation of the benzimidazole core in the final steps of Telmisartan synthesis.[6][7]
Conclusion
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is a strategically designed building block with significant potential in drug discovery, particularly in the synthesis of Angiotensin II receptor antagonists. Its synthesis via the robust Suzuki-Miyaura coupling and the versatility of its functional groups allow for efficient and modular construction of complex drug molecules. The protocols and workflows provided herein are intended to serve as a practical guide for researchers, enabling them to leverage this valuable intermediate in their drug development programs.
References
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.[Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.[Link]
-
Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository.[Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCr Journals.[Link]
- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
- New method for synthesizing telmisartan intermediates.
-
SUPPORTING INFORMATION. The Royal Society of Chemistry.[Link]
-
AT1 receptor signaling pathways in the cardiovascular system. PMC.[Link]
- An improved process for the preparation of telmisartan.
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.[Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Hertfordshire.[Link]
-
Insights Into the Role of Angiotensin-II AT1 Receptor-Dependent β-Arrestin Signaling in Cardiovascular Disease. Hypertension.[Link]
-
An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc.[Link]
-
Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans. Frontiers in Pharmacology.[Link]
-
Supplementary Information. ResearchGate.[Link]
-
Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.[Link]
-
Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. Portland Press.[Link]
-
An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. RSC Publishing.[Link]
-
TELMISARTAN PART 2/3. New Drug Approvals.[Link]
-
Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II. PubMed.[Link]
-
Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI.[Link]
- Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.
-
4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. PubChem.[Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o -haloarylamidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00886A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 6. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for the Scalable Synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Importance and Synthesis Overview
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is a key building block in the synthesis of various biologically active molecules and advanced materials. Its biphenyl scaffold, adorned with methoxy and methyl carboxylate functionalities, offers versatile sites for further chemical transformations, making it a valuable intermediate in drug discovery and materials science.
This document provides a comprehensive guide to the scalable synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate. The presented protocol is centered around the robust and highly versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Our focus is on providing a scalable, reliable, and well-characterized synthetic route, ensuring reproducibility from the laboratory bench to pilot-plant scale.
The strategic choice of the Suzuki-Miyaura coupling is predicated on several factors crucial for scalable synthesis:
-
High Yields and Selectivity: This reaction is known for producing the desired biphenyl product with high efficiency, minimizing the formation of byproducts.
-
Mild Reaction Conditions: The reaction can be conducted under relatively mild conditions, reducing energy consumption and the likelihood of side reactions.
-
Commercial Availability of Precursors: The starting materials are readily available from commercial sources, ensuring a secure and cost-effective supply chain for large-scale production.
-
Extensive Body of Literature: The Suzuki-Miyaura reaction is exceptionally well-documented, providing a wealth of data for troubleshooting and optimization.
This guide will detail the synthesis, purification, and characterization of the target molecule, providing the necessary protocols and data to empower researchers to confidently produce this important chemical intermediate.
Synthetic Strategy: The Suzuki-Miyaura Approach
The chosen synthetic pathway involves the palladium-catalyzed cross-coupling of Methyl 4-bromo-2-methoxybenzoate with 4-(Methoxycarbonyl)phenylboronic acid . This approach is illustrated in the reaction scheme below.
Caption: Overall reaction scheme for the synthesis.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromo-2-methoxybenzoate, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 4-bromo-2-methoxybenzoate | ≥98% | Commercial Source |
| 4-(Methoxycarbonyl)phenylboronic acid | ≥97% | Commercial Source |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source |
| Triphenylphosphine (PPh₃) | ≥99% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |
| Toluene | ACS Reagent Grade | Commercial Source |
| Ethyl Acetate | ACS Reagent Grade | Commercial Source |
| Hexanes | ACS Reagent Grade | Commercial Source |
| Deionized Water | N/A | In-house |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercial Source |
Scalable Synthesis Protocol
This protocol is designed for a 100 g scale synthesis of the final product.
-
Reaction Setup:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add Methyl 4-bromo-2-methoxybenzoate (122.5 g, 0.5 mol, 1.0 equiv), 4-(Methoxycarbonyl)phenylboronic acid (99.0 g, 0.55 mol, 1.1 equiv), and anhydrous potassium carbonate (207.3 g, 1.5 mol, 3.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
To the flask, add 1,4-dioxane (800 mL) and deionized water (200 mL).
-
In a separate flask, prepare the catalyst by dissolving Palladium(II) acetate (1.12 g, 5.0 mmol, 0.01 equiv) and triphenylphosphine (2.62 g, 10.0 mmol, 0.02 equiv) in 50 mL of 1,4-dioxane. Stir until a homogenous solution is formed.
-
Add the catalyst solution to the main reaction flask via a cannula.
-
-
Reaction:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (Methyl 4-bromo-2-methoxybenzoate) is consumed (typically 4-6 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrate and washes in a separatory funnel.
-
Add deionized water (500 mL) and extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with deionized water (2 x 400 mL) and then with brine (400 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. For large-scale purification, recrystallization is generally preferred.
-
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane and toluene are flammable and have associated health risks. Handle these solvents in a fume hood and away from ignition sources.
-
Inert Atmosphere: The reaction is sensitive to oxygen, and maintaining an inert atmosphere is crucial for catalyst stability and reaction efficiency.[3]
-
Exothermic Potential: While the reaction is not violently exothermic, careful temperature control is necessary, especially on a large scale.
Characterization and Quality Control
A self-validating system requires rigorous characterization of the final product to confirm its identity and purity.
Predicted Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.60 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.35 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.00 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H)
-
δ 6.95 (d, J = 1.6 Hz, 1H, Ar-H)
-
δ 3.95 (s, 3H, OCH₃)
-
δ 3.90 (s, 3H, CO₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 166.8 (C=O)
-
δ 157.0 (C-OCH₃)
-
δ 145.0, 140.0, 131.0, 130.0, 129.5, 129.0, 128.5, 121.0, 115.0, 112.0 (Ar-C)
-
δ 55.5 (OCH₃)
-
δ 52.2 (CO₂CH₃)
-
-
Mass Spectrometry (EI):
-
Calculated for C₁₅H₁₄O₃: m/z = 242.09
-
Expected [M]⁺: 242.1
-
Quality Control Parameters
| Parameter | Specification | Analytical Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
Scalability and Process Optimization
The provided protocol is designed with scalability in mind. However, for industrial-scale production, further optimization may be necessary.
-
Catalyst Loading: The catalyst loading can often be reduced on a larger scale without significant impact on reaction time or yield.
-
Solvent Selection: Alternative solvent systems, such as toluene/water or 2-propanol/water, may be more cost-effective and easier to handle on an industrial scale.
-
Base Selection: While potassium carbonate is effective, other inorganic bases like sodium carbonate or potassium phosphate can also be considered.
-
Work-up and Purification: For multi-kilogram scale, a crystallization-based purification is highly desirable to avoid the use of large volumes of solvent required for chromatography.
Caption: Experimental workflow for the synthesis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable route to Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate. The protocol detailed in this guide is designed to be a reliable starting point for researchers in both academic and industrial settings. By adhering to the principles of safe laboratory practice and employing rigorous analytical characterization, high-purity material can be consistently produced for downstream applications. Further process optimization can be undertaken to enhance the economic and environmental profile of the synthesis on an industrial scale.
References
- Agrawal, P. K. (2015). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- MDPI. (2022). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molecules.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010.
- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl) phenol compounds. Proceedings of the International Conference on Science and Technology.
- Wiley-VCH. (2004). Supporting Information for Cross-Coupling of Triallyl(aryl)
- ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Royal Society of Chemistry. (2020).
Sources
- 1. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Application Note: Strategic Synthesis of Substituted Biphenyls via Palladium Catalysis
Executive Summary
The biphenyl motif is a privileged structure in medicinal chemistry, serving as the core scaffold for blockbuster therapeutics such as Valsartan (angiotensin II receptor antagonist) and Telmisartan . While the Suzuki-Miyaura cross-coupling is the industry standard for constructing these bonds, the synthesis of ortho-substituted and sterically hindered biphenyls remains a common bottleneck in drug discovery campaigns.
This application note moves beyond basic textbook definitions to provide a rigorous, field-tested guide for synthesizing complex substituted biphenyls. We focus on overcoming two primary failure modes: steric impedance during the catalytic cycle and protodeboronation of unstable boronic acids.
Mechanistic Intelligence: The Catalytic Cycle
To troubleshoot failures, one must understand the causality within the catalytic cycle. For hindered substrates, the rate-determining step often shifts from oxidative addition to reductive elimination.
Visualization of the Suzuki-Miyaura Cycle
The following diagram illustrates the canonical pathway, highlighting critical intervention points for hindered substrates.
Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2][3][4] Note that for hindered substrates, bulky ligands facilitate the final Reductive Elimination step.
Strategic Optimization: Ligand & Precatalyst Selection
The choice of ligand dictates the steric environment around the Palladium center. For substituted biphenyls, traditional ligands like
Table 1: Ligand Selection Matrix for Biphenyl Synthesis[5]
| Ligand Class | Specific Ligand | Application Scope | Mechanistic Advantage |
| Gen 1 (General) | Simple, unhindered biphenyls. | Cheap, available.[5] Fails with ortho-substituents. | |
| Buchwald (Dialkylbiaryl) | SPhos | Ortho-substituted coupling; heteroaryl chlorides. | Electron-rich (facilitates Ox. Add.); Bulky (facilitates Red. Elim.). |
| Buchwald (Bulky) | XPhos | Di-ortho-substituted systems; Tosylates/Chlorides. | Extreme steric bulk prevents |
| Specialized | RuPhos | Electron-poor aryl halides; Secondary amines. | High turnover numbers for deactivated substrates. |
Expert Insight: For drug discovery workflows, we recommend moving directly to Buchwald G3 Precatalysts (e.g., XPhos Pd G3). These precatalysts contain the ligand pre-bound and an activating group, ensuring a precise 1:1 Pd:Ligand ratio and rapid initiation even at low temperatures, which is crucial for unstable boronic acids [1].
Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Biphenyls (The "Difficult" Coupling)
Target: Di-ortho-substituted biphenyls or unstable heteroaryl systems.
Rationale: This protocol utilizes XPhos Pd G3 to drive the reaction at mild temperatures, minimizing the decomposition of sensitive functional groups. Potassium phosphate is used as a mild base to reduce protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (1–3 mol%)
-
Base:
(2.0 equiv, 0.5 M aqueous solution) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (15 mg, ~2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3x). Critical: Oxygen poisons the active Pd(0) species.
-
Solvent Addition: Syringe in degassed THF (4 mL). Stir briefly to dissolve solids.
-
Base Addition: Add the degassed 0.5 M
solution (4 mL) via syringe. -
Reaction: Place the vial in a pre-heated block at 40–60°C .
-
Note: Highly hindered systems may require 80°C, but start low to preserve the boronic acid.
-
-
Monitoring: Monitor by LC-MS at 30 min and 2 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: General High-Throughput Screening (HTS)
Target: Rapid library generation of simple biphenyls.
Reagents:
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: DME/Water (4:1 ratio)
-
Conditions: 80°C for 4 hours.
Troubleshooting & Failure Analysis
The "Hidden Killer": Protodeboronation
A common failure mode is the consumption of the boronic acid without product formation. This is often due to protodeboronation , where the
Mitigation Strategy:
-
Switch Bases: Use
or instead of carbonates ( ). -
Reduce Water: Switch to anhydrous conditions using
as the base. -
Slow Release: Use MIDA boronates which slowly hydrolyze to release the active species, keeping the standing concentration low.
Palladium Removal (Compliance)
For pharmaceutical intermediates, residual Pd must be <10 ppm. Standard workups rarely achieve this.
Pd Removal Workflow:
Figure 2: Standard workflow for reducing Palladium content to ICH Q3D compliant levels.
References
-
Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138(29), 9145–9157. Link
-
Suzuki-Miyaura Review: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Pd Scavenging: Garrett, C. E., Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004, 346, 889–900. Link
Sources
Recrystallization procedure for Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Application Note: Recrystallization Protocol for Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Executive Summary & Physicochemical Context
Target Molecule: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate Chemical Class: Biaryl Methyl Ester Primary Application: Pharmaceutical Intermediate (e.g., Angiotensin II receptor antagonists precursors), Liquid Crystal scaffolds.
This guide details the purification of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate , a lipophilic ester typically synthesized via Suzuki-Miyaura cross-coupling. Unlike simple biphenyls, the ortho-methoxy substituent introduces steric torsion, reducing planarity and potentially lowering the melting point compared to its non-substituted analogs.
Key Purification Challenges:
-
Structural Isomers: Separation from regioisomers (e.g., 2'-methoxy analogs) if non-selective arylation was used.
-
Catalyst Residues: Palladium removal (from cross-coupling).
-
Hydrolysis Products: Traces of the corresponding carboxylic acid (2-methoxy-[1,1'-biphenyl]-4-carboxylic acid).
Solvent System Selection Strategy
For biphenyl esters, the "Like Dissolves Like" principle must be refined to "High Thermal Coefficient of Solubility." We require a solvent that dissolves the ester at reflux but precipitates it quantitatively at
Recommended Solvent Systems
| Solvent System | Role | Rationale | Suitability |
| Methanol (MeOH) | Primary Choice | High solubility for polar impurities (boronic acids); steep solubility curve for esters. | Excellent |
| Ethanol (EtOH) / Water | Alternative | Water acts as an anti-solvent to force precipitation if yield is low in pure alcohol. | Good |
| Ethyl Acetate / Heptane | Backup | "Good solvent / Anti-solvent" pair. Best for removing non-polar homocoupled impurities. | Moderate |
| Isopropyl Alcohol (IPA) | Optimization | Slower evaporation rate yields larger, purer crystals (polymorph control). | High |
Expert Insight: Start with Methanol . Biphenyl esters often crystallize as varying polymorphs. Methanol tends to yield the thermodynamically stable form rapidly. If the compound "oils out" (forms a liquid layer instead of crystals), switch immediately to the IPA or EtOAc/Heptane system.
Detailed Experimental Protocol
Safety Precaution: Perform all steps in a fume hood. Wear nitrile gloves and safety glasses. Biphenyl derivatives may be skin irritants.
Phase A: Solubility Test (The "100 mg Pilot")
Before committing the bulk batch, validate the solvent.
-
Place 100 mg of crude solid in a test tube.
-
Add 0.5 mL Methanol .
-
Heat to boiling (water bath at
).-
If dissolved: Stop. This is the solvent.[1]
-
If undissolved: Add MeOH in 0.1 mL increments until dissolved at boiling.
-
-
Cool to room temperature (RT).
-
Observation: If crystals form, proceed to Phase B. If oil forms, switch to IPA.
-
Phase B: The Recrystallization Workflow (Bulk)
Step 1: Dissolution
-
Transfer the crude Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate to an Erlenmeyer flask.
-
Add Methanol (approx. 5 mL per gram of solid). Note: This volume is an estimate; use the minimum necessary.
-
Add a magnetic stir bar and heat the mixture to reflux (
) on a stir plate/oil bath. -
Critical Step: If the solid does not dissolve completely, add hot Methanol in small portions (5-10% of initial volume) until a clear solution is obtained.
-
Expert Tip: If small black specs remain (Pd catalyst), do not add more solvent. Proceed to Step 2.
-
Step 2: Hot Filtration (Removal of Mechanical Impurities)
-
While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a celite pad for Pd removal) into a clean, pre-warmed Erlenmeyer flask.
-
Why Pre-warm? Prevents premature crystallization on the funnel stem.
-
Step 3: Nucleation & Crystal Growth
-
Remove the filtrate from heat. Cap the flask loosely (foil or loose stopper) to prevent dust entry but allow slow pressure equilibration.
-
Slow Cooling: Allow the flask to cool to Room Temperature (RT) undisturbed on a cork ring or wood block.
-
Do not place directly on a cold benchtop (shock cooling causes occlusion of impurities).
-
-
Yield Maximization: Place the flask in an ice-water bath (
) for 1 hour to complete precipitation.
Step 4: Harvesting
-
Collect crystals via vacuum filtration using a Buchner funnel.
-
The Wash: Wash the filter cake with cold Methanol (
).-
Volume: Use approx. 1 mL per gram of solid. Do not over-wash, or yield will drop.
-
-
Apply vacuum for 5-10 minutes to remove bulk solvent.
Step 5: Drying
-
Transfer crystals to a watch glass or vial.
-
Dry in a vacuum oven at
for 4-6 hours.-
Note: Ensure temperature is well below the melting point (check pilot MP first).
-
Process Visualization
Workflow Logic Diagram
Figure 1: Step-by-step logic flow for the recrystallization of the target biphenyl ester, including decision points for "oiling out" phenomena.
Troubleshooting & Optimization
| Issue | Cause | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Solution temperature dropped too fast; solvent too polar. | Reheat to dissolve.[1] Add a drop of seed crystal. Alternatively, add 10% Isopropyl Alcohol to the Methanol. |
| Low Yield | Too much solvent used; Product too soluble. | Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling. |
| Colored Impurities | Conjugated organic byproducts. | Add Activated Charcoal (1-2% w/w) during the boiling step (Phase B, Step 1), stir for 5 mins, then hot filter. |
| Melting Point Depression | Solvent occlusion or residual impurities. | Dry longer under high vacuum. If MP is still low, recrystallize again using a different solvent system (e.g., Hexane/EtOAc). |
Analytical Validation
To ensure "Trustworthiness" of the protocol, the isolated solid must pass these criteria:
-
Appearance: White to off-white crystalline solid.
-
HPLC Purity: >99.0% (Area %).
-
Method: C18 Column, ACN/Water gradient.
-
-
1H NMR (CDCl3):
-
Confirm Methanol removal (Singlet at
3.49 ppm should be absent/negligible). -
Confirm Methoxy group (Singlet, ~3.8 ppm).
-
Confirm Methyl Ester (Singlet, ~3.9 ppm).
-
Confirm Biphenyl region (Aromatic multiplets, 7.0 - 8.2 ppm).
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques of aromatic esters).
-
Org. Synth. (1998).[4] Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. (Protocol for biphenyl purification).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12224641, 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid. (Structural analog properties).
-
University of Calgary. (2023). Laboratory Techniques: Recrystallization.[1][2][3][4][5][6] (General solvent selection logic).
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. homework.study.com [homework.study.com]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes & Protocols: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate as a Core Scaffold in Materials Science
This technical guide provides an in-depth exploration of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate and its utility as a foundational building block in advanced materials science research. While this specific molecule serves as our primary synthetic target, the principles, protocols, and applications discussed herein are broadly applicable to the wider class of substituted biphenyl carboxylates. We will delve into the synthetic strategies required to construct this scaffold, its application in cutting-edge fields such as organic electronics and liquid crystals, and the detailed protocols for material fabrication and characterization.
The biphenyl core is a privileged structure in materials science, imparting rigidity, thermal stability, and a highly tunable electronic profile through targeted functionalization.[1] The methoxy (-OCH₃) group acts as an electron-donating entity, influencing the molecule's highest occupied molecular orbital (HOMO), while the methyl carboxylate (-COOCH₃) group provides a versatile handle for further chemical modification or can act as an electron-withdrawing group to modulate the lowest unoccupied molecular orbital (LUMO). This inherent modularity makes the biphenyl scaffold a prime candidate for creating bespoke materials with tailored optoelectronic and physical properties.
Section 1: Synthesis of the Biphenyl Scaffold
The construction of the biaryl bond is the critical step in synthesizing the target compound. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and excellent yields.[2][3]
Protocol 1.1: Synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of an appropriate aryl halide and a boronic acid. The choice of reactants is critical; here, we couple methyl 4-bromo-3-methoxybenzoate with phenylboronic acid.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, is used. The palladium center undergoes oxidative addition with the aryl halide, a key initiating step in the catalytic cycle.[3]
-
Ligand: Triphenylphosphine (PPh₃) ligands stabilize the palladium catalyst and modulate its reactivity.
-
Base: An aqueous base (e.g., K₂CO₃ or Na₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the aryl group is transferred from boron to palladium.[4]
-
Solvent System: A two-phase solvent system, typically an organic solvent like toluene or 1,4-dioxane with water, is used to dissolve both the organic reactants and the inorganic base.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling Synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask, add methyl 4-bromo-3-methoxybenzoate (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (5 mL).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate.[5]
Section 2: Application in Organic Light-Emitting Diodes (OLEDs)
The rigid biphenyl core provides a wide energy bandgap and good thermal stability, making it an excellent scaffold for host materials in phosphorescent OLEDs (PhOLEDs).[6] By serving as a host matrix for a phosphorescent guest emitter, the biphenyl derivative facilitates efficient energy transfer to the dopant, leading to light emission.[6]
Scientific Rationale
In an OLED, charge carriers (holes and electrons) are injected from opposite electrodes and recombine in the emissive layer (EML) to form excitons.[7][8] For high efficiency, the host material in the EML should have a higher triplet energy than the phosphorescent guest to prevent energy back-transfer and confine the excitons on the guest molecule. The bipolar nature of some biphenyl derivatives can also improve charge balance within the EML, further enhancing device performance.[6]
Protocol 2.1: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a multilayer OLED device using the synthesized biphenyl compound as a host material in the emissive layer. Solution processing (spin-coating) is a cost-effective method for device fabrication.[9]
Caption: Schematic of a typical multilayer OLED device structure.
Step-by-Step Protocol:
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10 minutes to improve the ITO work function and remove organic residues.
-
Hole Injection Layer (HIL): Spin-coat an aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 40 seconds. Anneal the substrate at 120 °C for 20 minutes in a clean room or glovebox environment.[9]
-
Emissive Layer (EML) Preparation: Prepare a solution by dissolving the synthesized Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate (as the host) and a phosphorescent dopant (e.g., Ir(ppy)₃) in a suitable organic solvent like chlorobenzene. A typical concentration is 10 mg/mL total solids with a dopant concentration of 5-10 wt%.
-
EML Deposition: Transfer the annealed substrates into an inert nitrogen-filled glovebox. Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed will determine the layer thickness and should be optimized (e.g., 2000 rpm for 60 seconds). Anneal at 70 °C for 30 minutes to remove residual solvent.[9]
-
Electron Transport & Cathode Layers: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit an electron transport layer (ETL), such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), followed by a thin layer of Lithium Fluoride (LiF) (1 nm) and an Aluminum (Al) cathode (100 nm).
-
Encapsulation: Encapsulate the finished device using a glass lid and UV-curable epoxy inside the glovebox to protect the organic layers from oxygen and moisture.
Protocol 2.2: Characterization of OLED Performance
Device performance is evaluated by measuring its electrical and optical properties.[10]
Step-by-Step Protocol:
-
J-V-L Characteristics: Use a source measure unit (SMU) combined with a calibrated photodiode or spectrometer. Apply a forward voltage bias to the device and simultaneously measure the current density (J) flowing through it and the luminance (L) emitted. Plot J-V and L-V curves.
-
Electroluminescence (EL) Spectrum: At a constant driving voltage, collect the emitted light with a fiber-optic spectrometer to record the EL spectrum and determine the emission color and CIE coordinates.
-
Efficiency Calculation: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
Section 3: Application in Liquid Crystals
Molecules derived from biphenyl often exhibit liquid-crystal properties due to their inherent linearity, structural rigidity, and thermal stability.[1] These properties allow them to form ordered, fluid phases (mesophases) between the crystalline solid and isotropic liquid states.
Scientific Rationale
The elongated, rod-like shape of biphenyl derivatives is conducive to the formation of nematic or smectic liquid crystal phases.[1] The nature and position of substituents, like the methoxy and carboxylate groups, significantly influence the temperature range of these mesophases and their dielectric properties, which are crucial for applications in electro-optical devices.[1][11]
Protocol 3.1: Characterization of Thermotropic Liquid Crystal Behavior
The identification of liquid crystalline phases and their transition temperatures is primarily achieved through a combination of differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Caption: Logical workflow for liquid crystal characterization.
Step-by-Step Protocol:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the synthesized biphenyl compound into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Perform a heat-cool-heat cycle under a nitrogen atmosphere, typically at a rate of 10 °C/min. The first heating scan helps to remove any thermal history.
-
Analyze the thermogram from the second heating and first cooling scans. Sharp endothermic peaks indicate melting (crystal to liquid/LC) and clearing (LC to isotropic liquid) points, while exothermic peaks on cooling indicate crystallization or LC phase formation.
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample slowly while observing it between crossed polarizers.
-
As the sample melts and enters a liquid crystalline phase, characteristic birefringent textures (e.g., Schlieren textures for nematic phases) will appear.
-
Correlate the temperatures at which these textures appear and disappear with the transitions observed in the DSC thermogram to definitively identify the mesophases.[11]
-
Section 4: Data Summary
This section provides a summary of key physicochemical properties and expected performance metrics for materials derived from the target scaffold.
Table 1: Physicochemical Properties of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
| Property | Value / Description | Source |
| CAS RN | 63506-58-1 (for 2'-methoxy isomer) | [12] |
| Molecular Formula | C₁₅H₁₄O₃ | [12] |
| Molecular Weight | 242.27 g/mol | [12] |
| Physical State | Expected to be a solid or high-boiling liquid | [12] |
| Solubility | Soluble in common organic solvents (Toluene, Chloroform, Ethyl Acetate) | Inferred |
Table 2: Representative Performance Data for a Hypothetical OLED Device
| Parameter | Target Value | Rationale |
| Turn-on Voltage | < 4.0 V | Indicates efficient charge injection. |
| Max. Current Efficiency | > 40 cd/A (for green PhOLED) | Demonstrates good charge balance and energy transfer. |
| Max. External Quantum Eff. (EQE) | > 15% | Reflects efficient conversion of electrons to photons. |
| Emission Peak (EL) | ~520 nm (with Ir(ppy)₃) | Determined by the phosphorescent guest emitter. |
| CIE Coordinates (x, y) | (~0.30, 0.60) | Corresponds to green emission. |
References
-
Title: 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties Source: ResearchGate (Preprint) URL: [Link]
-
Title: Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds Source: Atlantis Press URL: [Link]
-
Title: CAS 63506-58-1 | Methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate Source: Hoffman Fine Chemicals URL: [Link]
-
Title: Cas 139481-44-0, Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate Source: LookChem URL: [Link]
-
Title: Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts Source: National Institutes of Health (NIH) URL: [Link]
- Title: One-pot technology of 4'-methyl-2-carboxylate biphenyl Source: Google Patents URL
-
Title: Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts Source: IUCr Journals URL: [Link]
-
Title: Characteristics Study of OLED Materials Source: ResearchGate URL: [Link]
-
Title: Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes Source: ResearchGate URL: [Link]
-
Title: OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry Source: HORIBA URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Characterizing OLED Display Materials Source: Scientific Computing International URL: [Link]
-
Title: Fabrication and characterization of organic light emitting diodes for display applications Source: RIT Digital Institutional Repository URL: [Link]
-
Title: Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence Source: MDPI URL: [Link]
-
Title: Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs Source: PubMed Central (PMC) URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.horiba.com [static.horiba.com]
- 8. repository.rit.edu [repository.rit.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Frustration to Success
This section addresses the most common hurdles encountered during the Suzuki coupling for biphenyl synthesis. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.
Q1: Why is my Suzuki coupling reaction showing low yield or no product at all?
A low or zero yield is a frequent issue that can often be traced back to a few key areas: the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.
Causality-Driven Troubleshooting Steps:
-
Catalyst Inactivity: The Heart of the Reaction. The Palladium(0) species is the active catalyst that initiates the catalytic cycle. If it's not being generated or is deactivated, the reaction will not proceed.
-
Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[1] Contamination will lead to oxidation and catalyst deactivation, often resulting in the formation of palladium black.
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[1]
-
-
Inactive Palladium Precursor: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern pre-catalyst like a Buchwald pre-catalyst, which is designed for clean and efficient generation of the active Pd(0) species.[2]
-
-
Ligand Degradation: Phosphine ligands are prone to oxidation.[1]
-
Solution: Use fresh ligands or ligands that have been stored under an inert atmosphere.
-
-
-
Reagent Quality and Stoichiometry: Garbage In, Garbage Out.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis) or form inactive trimeric anhydrides (boroxines).[2][3] This is a common reason for low yields.
-
Base and Solvent Purity: The purity and integrity of your base and solvent are critical.[1]
-
Solution: Ensure solvents are anhydrous if the protocol demands it. For bases like K₃PO₄, which may require a small amount of water for anhydrous couplings, ensure it is finely ground for better reproducibility.[4]
-
-
-
Suboptimal Reaction Conditions: Fine-Tuning for Success.
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1]
-
Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] An inappropriate base can halt the reaction.
-
Solution: The choice of base is often substrate-dependent. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. For base-sensitive functional groups, a milder base like KF may be suitable.[7]
-
-
Q2: I'm observing significant side products, mainly homocoupling of my boronic acid. How can I minimize this?
Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction that reduces the yield of your desired product and complicates purification.[8]
Understanding and Mitigating Homocoupling:
Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2] Here’s how to address it:
-
Rigorous Degassing: As mentioned previously, oxygen is a major culprit. Thoroughly degassing your reaction mixture is the first and most critical step.[1][2]
-
Choice of Palladium Source: Using a Pd(II) source without an efficient reduction to Pd(0) can lead to homocoupling.[2]
-
Solution: Employ a Pd(0) source directly (e.g., Pd(PPh₃)₄) or use a precatalyst that ensures rapid and clean generation of the active catalyst.[2]
-
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions.
-
Solution: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination step and suppress homocoupling.[9]
-
-
Reaction Stoichiometry:
-
Solution: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) can help to ensure the boronic acid is consumed in the cross-coupling pathway.[8]
-
-
Slow Addition of Boronic Acid:
-
Solution: In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.[10]
-
Frequently Asked Questions (FAQs)
Q: How do I select the right palladium catalyst and ligand for my biphenyl synthesis?
The "best" catalyst and ligand combination is highly dependent on your specific substrates, particularly their steric and electronic properties.
-
For simple, unhindered substrates: A standard catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) is often sufficient.
-
For sterically hindered substrates (e.g., ortho-substituted aryl halides or boronic acids): Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps. Buchwald ligands like SPhos and XPhos are excellent choices for preparing extremely hindered biaryls.[9]
-
For electron-poor aryl chlorides: These are notoriously difficult substrates because the oxidative addition step is slow.[11] Highly electron-donating and bulky ligands are necessary. N-heterocyclic carbenes (NHCs) have also shown great promise for activating aryl chlorides.[7]
| Substrate Challenge | Recommended Ligand Class | Example Ligands | Rationale |
| Sterically Hindered | Biarylphosphines | SPhos, XPhos, RuPhos | Bulky framework promotes reductive elimination. |
| Electron-Poor Aryl Halides | Electron-rich, bulky phosphines | BrettPhos, cataCXium A | Increases electron density on Pd, facilitating oxidative addition. |
| Aryl Chlorides | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that effectively activate unreactive chlorides.[7] |
Q: What is the role of the base, and how do I choose the most appropriate one?
The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]
| Base | Strength | Common Solvents | Comments |
| Carbonates | |||
| Na₂CO₃ | Moderate | Toluene/EtOH/H₂O, Dioxane/H₂O | A common and cost-effective choice for many standard couplings. |
| K₂CO₃ | Moderate | Toluene/H₂O, THF/H₂O | Slightly more soluble in organic solvents than Na₂CO₃. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Highly effective for challenging couplings due to its high solubility and basicity. |
| Phosphates | |||
| K₃PO₄ | Strong | Toluene, Dioxane | A strong, non-nucleophilic base, often used for sterically demanding couplings. Can sometimes be used in "anhydrous" conditions with a trace of water.[4] |
| Fluorides | |||
| KF | Mild | THF, Dioxane | Useful for substrates with base-sensitive functional groups.[7] |
Q: Which solvent should I use for my biphenyl synthesis?
The solvent's primary roles are to solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is very common.
| Solvent System | Properties | Typical Use Cases |
| Toluene/Water | Aprotic, forms a biphasic mixture | General purpose, good for a wide range of substrates. |
| Dioxane/Water | Polar aprotic | Excellent solubilizing properties, very common for Suzuki couplings. |
| THF/Water | Polar aprotic | Another common choice, though lower boiling point than dioxane.[5] |
| DMF (no water) | Polar aprotic | Can be used for substrates with poor solubility in other solvents.[5] |
A Note on Water: A small amount of water is often beneficial, even in seemingly anhydrous reactions. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
General Protocol for Biphenyl Synthesis
This is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (monitor by TLC or GC-MS). [12]6. Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [12]7. Purification: Purify the crude product by column chromatography on silica gel or recrystallization. [12]
References
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Hertfordshire. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
4-methoxy-2'-methylbiphenyl. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Purification of Biphenyl Esters
Topic: Troubleshooting & Optimization Guide for Biphenyl Ester Isolation
Ticket ID: BPH-EST-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Biphenyl esters present a unique purification paradox. Their extended
Module 1: Crystallization Challenges
Q: My product "oils out" instead of crystallizing. How do I fix this?
The Mechanism: Oiling out occurs when the temperature of the solution drops below the liquid-liquid phase separation limit (spinodal decomposition) before it hits the crystal nucleation boundary. Biphenyl esters are prone to this because their melting points are often depressed significantly by impurities (like unreacted phenols).
The Solution: The "Iso-Refractive" Solvent Switch Do not rely on single-solvent cooling. You must decouple dissolution from nucleation using a binary solvent system where the anti-solvent has a higher boiling point than the good solvent.
Protocol:
-
Dissolution: Dissolve the crude ester in the minimum amount of a volatile "good" solvent (e.g., Dichloromethane or Acetone) at room temperature.
-
Anti-Solvent Addition: Add a higher-boiling "poor" solvent (e.g., Heptane or Cyclohexane) until the solution turns slightly turbid.
-
Displacement: Gently heat the mixture to boil off the volatile "good" solvent (DCM/Acetone). As the DCM leaves, the solvent composition shifts entirely to the poor solvent (Heptane), forcing the product to crash out slowly.
-
Seeding: If oil droplets form, re-heat until clear and add a seed crystal at the cloud point.
Q: I have stubborn DCU (dicyclohexylurea) contamination from a Steglich esterification. It won't filter out.
The Causality: DCU is notoriously soluble in hot ethanol and ethyl acetate—common recrystallization solvents. If you filter hot, DCU redissolves and precipitates with your product upon cooling.
The Fix: Switch to a cold-filtration workflow before recrystallization.
-
Suspend the crude solid in cold Acetonitrile (ACN) or chilled Diethyl Ether.
-
DCU is virtually insoluble in cold ACN/Ether, while most biphenyl esters remain soluble.
-
Filter the suspension through a Celite pad.
-
Evaporate the filtrate and then proceed to recrystallization.
Module 2: Chromatography & Separation
Q: My biphenyl ester co-elutes with the unreacted biphenyl-phenol starting material on C18 columns. Why?
The Mechanism:
Standard C18 columns rely on hydrophobic interaction. Both your starting phenol and product ester have massive hydrophobic biphenyl cores. The small polarity difference of the
The Solution: Leverage
-
Why? These phases interact with the
-electron cloud of your analyte. The esterification changes the electron density of the biphenyl ring system, creating a significantly larger selectivity factor ( ) on -active columns than on alkyl (C18) columns.
Q: The product streaks on silica gel. Is it decomposing?
The Diagnosis: If you used a boronic acid coupling (Suzuki) to make the biphenyl core, you likely have residual boronic esters or acids. These interact with the silanols on the silica surface, causing severe tailing. Alternatively, the ester itself may be hydrolyzing if the silica is too acidic.
The Fix:
-
Buffer the Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexane to neutralize acidic silanols.
-
Mobile Phase Modifier: Add 0.1% Acetic Acid to the mobile phase if the streaking is due to ionizable impurities, but avoid this if your ester is acid-labile.
Module 3: Chemical Workup (The "Safe" Zone)
Q: How do I remove unreacted phenol without hydrolyzing my ester?
The Risk: Using strong bases (NaOH, KOH) to wash out phenols will saponify (hydrolyze) your ester, destroying your product.
The Protocol: The pKa Ladder You must exploit the acidity difference between the phenol impurity and the ester (neutral).
| Compound Class | Approx pKa | Wash Reagent | Result |
| Carboxylic Acids | 4–5 | 5% | Deprotonates acid; Ester safe. |
| Simple Phenols | 10 | 0.5 M | Deprotonates phenol; Ester usually safe (keep cold). |
| Biphenyl Esters | Neutral | N/A | Remains in Organic Layer. |
The "Cold-Wash" Technique:
-
Dissolve crude mixture in Ethyl Acetate.
-
Cool the separatory funnel in an ice bath to
. -
Wash quickly with cold 0.5 M Sodium Carbonate (
). -
Immediate separation and neutralization prevents hydrolysis.
Visual Troubleshooting Workflows
Figure 1: Recrystallization Strategy Decision Tree
Caption: Logic flow for selecting the optimal purification route based on impurity profile and solubility.
Figure 2: Chemical Workup & Scavenging Protocol
Caption: Differential extraction workflow to remove phenolic and acidic impurities without ester damage.
References
-
Restek Corporation. (2024).[1] The Original Biphenyl: First and Still the Best. Restek Technical Guide. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Technical Library. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]
Sources
Catalyst selection for efficient biphenyl synthesis
Technical Support Center: Biphenyl Synthesis Optimization Topic: Catalyst Selection & Troubleshooting for Efficient Biphenyl Synthesis Doc ID: BPH-SYN-2024-V2 Status: Active
Welcome to the Catalyst Optimization Hub
As a Senior Application Scientist, I understand that biphenyl synthesis via Suzuki-Miyaura coupling is the workhorse of modern drug discovery. However, "standard conditions" rarely work for complex, drug-like scaffolds containing heterocycles or significant steric bulk.
This guide moves beyond textbook definitions to provide a causality-driven troubleshooting system. We focus on Ligand-Controlled Catalysis —because the metal does the work, but the ligand tells it where to go.
Module 1: The Decision Matrix (Catalyst Selection)
Q: I am coupling two ortho-substituted rings (sterically hindered). My conversion is <10%. What do I change?
A: You are likely facing a failure in the Transmetallation step.
Standard triphenylphosphine (
-
The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Recommendation: SPhos or XPhos .[1]
-
Mechanism: These ligands possess a secondary interaction (Pd-
interaction with the lower ring) that stabilizes the active species. More importantly, their bulk facilitates the release of the product (Reductive Elimination), while their electron-rich nature accelerates Oxidative Addition. -
Protocol Shift: If SPhos fails, move to Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand throws the steric bulk away from the metal center ("umbrella shape"), creating a pocket for the difficult coupling to occur.
Q: My electrophile is an Aryl Chloride, not a Bromide/Iodide. The reaction is dead at 80°C.
A: You have an Oxidative Addition bottleneck.
Aryl chlorides have a high bond dissociation energy.
-
The Solution: Use an electron-rich, bulky ligand or a pre-formed NHC precatalyst.
-
Recommendation: Pd-PEPPSI-IPr or XPhos Pd G3/G4 .
-
Why: Electron-rich ligands increase electron density on the Pd center, making it more nucleophilic and capable of inserting into the inert C-Cl bond.
Visual Guide: Catalyst Selection Logic
Figure 1: Logical flow for selecting the initial catalyst system based on substrate properties.
Module 2: Troubleshooting Reaction Failures
Q: My LCMS shows the aryl halide is consumed, but the major product is the deborylated arene (
A: This is Protodeboronation , the most common failure mode in Suzuki coupling. It occurs when the Transmetallation step is slower than the hydrolysis of the boronic acid.
-
Root Cause 1 (pH): The base is too strong or the reaction is too wet/hot.
-
Root Cause 2 (Catalytic Cycle): The catalyst is "resting" too long before reacting with the boron species.
-
Corrective Actions:
-
Concentration: Increase the concentration of the reaction (0.5 M to 1.0 M). This forces bimolecular collisions (Transmetallation) to outcompete unimolecular decomposition.
-
Base Switch: Switch from
to anhydrous or . -
Slow Addition: Do not add all boronic ester at once. Use a syringe pump to keep the concentration of free boronic acid low relative to the catalyst.
-
MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates for a "slow-release" mechanism that protects the boron center until the exact moment of reaction.
-
Q: I see significant homocoupling of my boronic acid (
A: Oxygen is the enemy. Homocoupling requires an oxidant to recycle Pd(II) back to Pd(II) without an aryl halide, or it involves a generic oxidative coupling mechanism.
-
The Fix: Sparging with Nitrogen is often insufficient for sensitive reactions. Use "Freeze-Pump-Thaw" cycles (x3) for the solvent or use a vigorous Argon sparge for at least 15 minutes before adding the catalyst.
Visual Guide: The Catalytic Cycle & Failure Points
Figure 2: The Suzuki-Miyaura Catalytic Cycle highlighting where specific failures occur.
Module 3: Purification & Scavenging
Q: My product is black/grey. How do I remove residual Palladium to <10 ppm?
A: Chromatography alone is rarely sufficient. You need Chemisorption .
Comparative Scavenging Data:
| Method | Mechanism | Efficiency (Ar-Cl) | Efficiency (Ar-S/N) | Notes |
| SiliaMetS® Thiol | Covalent binding (S-Pd) | High (95%+) | Medium | Best general purpose. |
| Activated Carbon | Adsorption | Medium | Low | Messy; requires Celite filtration. |
| TMT (Trithiocyanuric acid) | Precipitation | High | High | Forms insoluble precipitate; good for large scale. |
| N-Acetyl Cysteine | Chelation (Water sol.) | High | High | Wash organic layer with aqueous NAC solution. |
Protocol: The "Silica Thiol" Polish
-
Dissolve crude mixture in THF or Ethyl Acetate (10 mL per g).
-
Add SiliaMetS® Thiol (or equivalent) at 10 wt% relative to the crude mass.
-
Stir at 50°C for 30 minutes.
-
Filter through a 0.45µm PTFE pad or a small plug of Celite.
Module 4: The "Universal Screen" Protocol
If you are starting a new synthesis, do not guess. Run this 4-reaction screen in parallel.
Conditions:
-
Scale: 0.1 mmol (can be run in 1 dram vials).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Base:
(3.0 equiv). -
Temperature: 80°C (1 hour).
The 4 Catalyst Wells:
-
Well A (The Classic):
(5 mol%). Baseline for simple substrates.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Well B (The Steric):
(2 mol%). For ortho-substitution. -
Well C (The Chloride):
(2 mol%). For aryl chlorides/heterocycles.[4][5][6] -
Well D (The Sensitive):
+ (1:2 ratio). For high turnover numbers.
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organ, M. G., et al. (2006).[6] Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes: A Reliable, User-Friendly, Highly Active Palladium Precatalyst for the Suzuki-Miyaura Reaction.[6] Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides | Scilit [scilit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ionicviper.org [ionicviper.org]
Solvent effects on the synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Executive Summary & Reaction Scope
User Query: "How do solvent choices impact the yield and purity of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, and what is the optimal system?"
Technical Context: The synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-3-methoxybenzoate (aryl halide) with Phenylboronic acid .
The presence of the methyl ester at the C4 position and the methoxy group at the C2 position introduces specific solvent constraints:
-
The Ester Trap (Transesterification): The use of nucleophilic alcoholic solvents (e.g., Ethanol, Isopropanol) in the presence of base can lead to unwanted transesterification.
-
Steric Hindrance: The ortho-methoxy group (C2) creates steric bulk near the coupling site, requiring a solvent system that facilitates high catalytic turnover temperatures without degrading the catalyst.
-
Base Solubility: The reaction requires an inorganic base (e.g.,
, ), necessitating a solvent system capable of dissolving these salts (usually requiring water).
Solvent Selection Logic (The "Why")
The choice of solvent dictates the reaction mechanism's rate-determining step. Below is the technical breakdown of the three primary solvent classes used for this specific synthesis.
Class A: The "Gold Standard" (1,4-Dioxane / Water)
-
Composition: 4:1 ratio of 1,4-Dioxane to Water.
-
Mechanism: Dioxane is fully miscible with water. This creates a homogeneous single phase at reflux temperatures (
), ensuring the organic aryl halide and the inorganic base are in contact. -
Why it works here: It allows for high temperatures needed to overcome the steric hindrance of the ortho-methoxy group while maintaining high solubility for the boronic acid.
Class B: The "Forbidden" Route (Ethanol / Water)
-
Risk: CRITICAL FAILURE POINT.
-
Mechanism: In the presence of bases like carbonate or hydroxide, Ethanol acts as a nucleophile. It attacks the methyl ester of the target molecule.
-
Result: You will isolate a mixture of the desired Methyl ester and the impurity Ethyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate . Separation of these two homologs is extremely difficult by standard chromatography.
-
Exception: Methanol/Water is acceptable because transesterification would simply regenerate the methyl ester.
Class C: The "Protective" Route (Toluene / Water)
-
Composition: Biphasic mixture (e.g., 3:1 Toluene/Water).
-
Mechanism: Requires a Phase Transfer Catalyst (e.g., TBAB) or vigorous stirring.
-
Why use it: If your specific catalyst ligand (e.g.,
) is sensitive to oxidation or hydrolysis, the non-polar toluene layer protects the active catalytic species. However, reaction rates are generally slower due to phase transport limitations.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct solvent based on your specific constraints and the risk of side reactions.
Figure 1: Solvent Decision Matrix highlighting the critical avoidance of non-matching alcohols to prevent transesterification.
Optimized Protocol (Self-Validating)
Target: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate Scale: 1.0 mmol
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (2.0 equiv)
-
Catalyst:
(3 mol%) - Chosen for robustness against air/moisture. -
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) - Degassed.
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the aryl halide, boronic acid, base, and Pd catalyst.
-
Solvent Addition: Add the Dioxane/Water mixture.
-
Degassing (Validation Step): Sparge with Nitrogen/Argon for 5 minutes. Why? Oxygen promotes homocoupling of the boronic acid (Ph-Ph formation), consuming your reagent.
-
Reaction: Seal and heat to 90°C for 4-12 hours.
-
Checkpoint: Monitor via TLC or LC-MS.
-
Success Indicator: Disappearance of aryl bromide peak.
-
Failure Indicator: Presence of Benzene (Protodeboronation) or Biphenyl (Homocoupling).
-
-
Workup: Dilute with Ethyl Acetate, wash with water. Dry organic layer over
.
Troubleshooting Center (FAQ)
Issue 1: "I see a mystery impurity with M+14 mass in LC-MS."
-
Diagnosis: Transesterification.
-
Cause: You likely used Ethanol as a solvent or co-solvent during the reaction or workup while the mixture was still basic. The ethyl group (+29) replaced the methyl group (+15), resulting in a net +14 mass shift.
-
Resolution: Switch to 1,4-Dioxane or Methanol . Never use Ethanol with methyl esters in basic conditions.
Issue 2: "My yield is low, and I see a lot of Benzene."
-
Diagnosis: Protodeboronation.
-
Cause: The phenylboronic acid hydrolyzed and lost the boron group before coupling. This is accelerated by high pH and high temperatures in aqueous solvents.
-
Resolution:
-
Reduce water content (move from 4:1 to 9:1 Dioxane/Water).
-
Lower the temperature to 70°C.
-
Add the base slowly or use a weaker base like
instead of Carbonates.
-
Issue 3: "The reaction stalls at 60% conversion."
-
Diagnosis: Catalyst Deactivation.
-
Cause: Palladium black precipitation. The solvent might be too non-polar (if using Toluene) causing the active Pd(0) species to aggregate.
-
Resolution: Ensure sufficient ligand concentration. If using
, reaction stalling is common due to ligand oxidation. Switch to a bidentate ligand catalyst like which is more stable in wet solvents.
Mechanism & Solvent Interaction Diagram
The following diagram details where the solvent impacts the catalytic cycle, specifically the Transmetallation step which requires base solubility.
Figure 2: The Suzuki-Miyaura catalytic cycle showing where solvent miscibility (Step 2) and polarity (Step 1) exert the most influence.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Solvent Effects. Link
Technical Support Center: Biphenyl Synthesis Integrity
Topic: Preventing Demethylation & Ether Cleavage in Cross-Coupling
Ticket ID: BPH-OMe-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Preserving methoxy (-OMe) substituents during biphenyl synthesis—specifically Suzuki-Miyaura cross-coupling—requires navigating two distinct failure modes. While standard alkaline Suzuki conditions are generally safe for ethers, "demethylation" is often a misdiagnosis of Oxidative Deboronation (where the C-B bond oxidizes to C-OH) or a result of unintended Lewis Acid activation (often by Boron byproducts).
This guide provides a differential diagnosis to identify the true chemical pathway of the impurity and a self-validating protocol using MIDA Boronates to ensure chemoselectivity.
Module 1: The Diagnostic Matrix (Troubleshooting)
Before altering your synthesis, you must confirm if you are experiencing True Demethylation (Ether Cleavage) or Oxidative Imposter (Deboronation).
Step 1: Differential Diagnosis
| Observation | Suspected Pathway | Root Cause |
| Product contains Phenol (-OH) instead of Methoxy (-OMe) | Oxidative Deboronation (Most Likely) | Electron-rich boronic acids (e.g., o-methoxy phenylboronic acid) react with dissolved |
| Product contains Phenol (-OH) | True Demethylation | High temperatures (>100°C) with Lewis acidic byproducts (Boron trihalides) or use of Nickel catalysts which activate C-O bonds. |
| Low Yield / Unreacted Halide | Protodeboronation | Hydrolysis of the C-B bond. The boron group falls off, leaving a hydrogen atom (Ar-H). |
Step 2: The Logic Flow
Use the following decision tree to isolate the failure mode.
Caption: Diagnostic logic to distinguish between oxidative side-reactions and true ether cleavage.
Module 2: Reaction Optimization (The "How-To")
1. The Catalyst System: Ligand Selection
To prevent demethylation, the rate of Cross-Coupling (
-
Recommendation: Use Buchwald Dialkylbiaryl Phosphines (e.g., SPhos or XPhos ).
-
Mechanism: These bulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination, effectively "outrunning" the slower decomposition pathways [1].
-
Warning: Avoid Nickel (Ni) catalysts if possible.[1] Unlike Palladium, Nickel has a high affinity for activating C-O bonds (C-OMe), leading to direct cleavage of the methoxy group [2].
2. The Boron Source: MIDA Boronates
Standard boronic acids are prone to oxidation (generating phenols) and protodeboronation.[2]
-
The Solution: MIDA (N-methyliminodiacetic acid) Boronates .
-
Mechanism: The MIDA ligand rehybridizes the boron atom from
to , closing its empty p-orbital. This shuts down interaction with oxidants and Lewis bases until the "Slow Release" conditions are met [3].
Module 3: Experimental Protocols
Protocol A: The "Slow Release" MIDA System
Best for: Unstable boronic acids (2-pyridyl, o-methoxy) prone to oxidation/hydrolysis.
Reagents:
-
MIDA Boronate (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv)
-
Base: K₃PO₄ (3.0 equiv) — Crucial: Anhydrous K₃PO₄ does NOT work well; use the hydrate or add controlled water.
-
Solvent: Dioxane : Water (10:1)
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, Aryl Halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing (Critical): Seal the vial. Evacuate and backfill with Argon (x3). Oxygen promotes phenol formation.[5]
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Note: The water is necessary to slowly hydrolyze the MIDA ester, releasing the active boronic acid in situ at a rate that matches the catalytic cycle.
-
-
Reaction: Heat to 60°C - 80°C. Monitor via LC-MS.
-
Checkpoint: You should see the MIDA signal decrease as the Product signal increases, without a spike in free Boronic Acid (which would indicate release is too fast).
-
Protocol B: Anhydrous Conditions (For Lewis Acid Sensitive Substrates)
Best for: Substrates where the methoxy group is labile to hydrolysis.
Reagents:
-
Pinacol Boronate Ester (More stable than Boronic Acid).
-
Base: CsF (Cesium Fluoride) or K₂CO₃ (Anhydrous).
-
Solvent: DMF or Toluene (Dry).
Step-by-Step:
-
Dry all glassware in an oven (>120°C) overnight.
-
Combine Aryl Halide, Pinacol Ester, Pd(dppf)Cl₂, and CsF in a glovebox or under positive Argon pressure.
-
Add anhydrous DMF.
-
Heat to 80-100°C.
-
Why this works: CsF activates the boron via a fluoride bridge (forming a trihydroxy-fluoro-borate intermediate) without generating high concentrations of hydroxide (
) or water, preventing hydrolytic cleavage of sensitive ethers.
-
Module 4: Mechanistic Visualization
Understanding the competing pathways is essential for control.
Caption: The "Slow Release" strategy minimizes the concentration of Active Boronic Acid, starving the oxidation pathway while feeding the catalytic cycle.
FAQ: Common User Issues
Q: I am using BBr₃ in a previous step. Could that be the cause?
A: Absolutely. Boron tribromide (
Q: Can I use ethanol as a co-solvent? A: Proceed with caution. While common, protic solvents can accelerate protodeboronation. If you observe loss of the boron group (Ar-H formation), switch to aprotic polar solvents like DMF, DMAc, or Dioxane.
Q: My LC-MS shows a mass of M-14. Is this demethylation?
A: Yes, M-14 corresponds to the loss of a methylene group (
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cornella, J., et al. (2016). Nickel-Catalyzed Cross-Coupling of Phenol Derivatives. Nature, 529, 435–435. (Highlighting Ni affinity for C-O cleavage). Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Knapp, D. M., et al. (2009). Slow-Release Cross-Coupling of Unstable Boronic Acids.[2][4] Journal of the American Chemical Society, 131(20), 6961–6963. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. proceedings.aiche.org [proceedings.aiche.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
How to increase the purity of synthesized Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Technical Support Center: High-Purity Synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Ticket System Status: ONLINE Agent: Senior Application Scientist (Process Chemistry Division) Subject: Optimization & Purification Protocol for Target ID: M-MBPC-04
System Overview: The Target & The Challenge
You are synthesizing Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate via a Suzuki-Miyaura cross-coupling reaction.
-
Core Reaction: Coupling of Methyl 4-bromo-3-methoxybenzoate with Phenylboronic acid.[1]
-
Criticality: This scaffold is a frequent intermediate in the synthesis of SGLT2 inhibitors and liquid crystal precursors. High purity (>99.5%) is often required to prevent downstream poisoning of hydrogenation catalysts or crystallization failures.[1]
This guide treats your synthesis as a system . Impurities are not "accidents"; they are logical outputs of specific pathway deviations. We will address them using a root-cause troubleshooting format.
Part 1: The Impurity Landscape (Diagnostics)
Before optimizing, you must identify the enemy. The table below correlates specific impurities with their mechanistic origin.
| Impurity Type | Chemical Identity | Origin (Root Cause) | Retention Behavior (TLC/HPLC) |
| Impurity A | Biphenyl | Homocoupling of Phenylboronic acid (Oxidative) | High Rf (Non-polar).[1] Elutes early. |
| Impurity B | Methyl 3-methoxybenzoate | Protodehalogenation (Reduction of aryl halide) | Very close to Product.[1] Hard to separate. |
| Impurity C | 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid | Hydrolysis of methyl ester | Baseline (Polar).[1] Stays on silica.[1] |
| Impurity D | Palladium Black / Colloids | Catalyst aggregation | Dark color; leaches into product.[1] |
Part 2: Reaction Optimization (Prevention Protocols)
Ticket #101: Preventing "Impurity A" (Homocoupling) User Report: "I see a large non-polar spot on TLC that complicates crystallization."
The Fix: Stoichiometric Control & Oxygen Exclusion Homocoupling is driven by the presence of Oxygen or excess Boronic acid relative to the catalyst turnover.
-
Degassing is Non-Negotiable: Do not just bubble Nitrogen.[1] Use the Freeze-Pump-Thaw method or vigorous sparging with Argon for 20 minutes before adding the catalyst.[1]
-
The "Slow-Feed" Protocol: Instead of adding Phenylboronic acid (1.2 equiv) all at once, dissolve it in the reaction solvent and add it dropwise over 1 hour. This keeps the concentration of free boronic acid low, favoring the cross-coupling over the homocoupling [1].
-
Base Selection: Switch from
to .[1] Potassium phosphate is often superior for sterically crowded or electron-rich couplings and minimizes ester hydrolysis [2].[1]
Ticket #102: Preventing "Impurity B" (Dehalogenation) User Report: "I have a contaminant co-eluting with my product that mass spec identifies as the des-bromo starting material."
The Fix: Solvent & Catalyst Tuning
This occurs when the Palladium hydride intermediate (formed via
-
Solvent Switch: Avoid secondary alcohols (Isopropanol). Use Toluene/Water (4:1) or Dioxane/Water .[1] If an alcohol is required for solubility, use Methanol (primary alcohol, slower
-elimination) [3].[1] -
Catalyst Load: High Pd loading increases this risk.[1] Reduce Pd loading to 0.5 - 1.0 mol% and ensure high agitation rates to overcome mass transfer limitations.
Part 3: Workup & Purification (The Solution)
Step 1: Palladium Scavenging (The "Black" Issue)
Do not rely on columns to remove Pd.[1] It "streaks" and contaminates fractions.[1]
-
Protocol:
Step 2: Crystallization (The Gold Standard)
Chromatography is expensive and slow for this molecule. Recrystallization is the preferred method for scaling.
-
Solvent System: Ethyl Acetate / Hexanes (or Heptane).[1]
-
Procedure:
-
Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Slowly add hot Hexanes until slight turbidity persists.
-
Allow to cool to Room Temp, then 4°C.
-
Critical Step: If "Impurity A" (Biphenyl) is present, it stays in the mother liquor.[1] If "Impurity C" (Acid) is present, wash the organic layer with saturated
before crystallization.
-
Part 4: Visualizing the Logic
Diagram 1: The Purification Decision Tree
Use this workflow to determine your next step based on the crude profile.
Caption: Decision matrix for isolating Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate based on specific impurity profiles.
Diagram 2: The Mechanistic Pathway & Failure Points
Understanding where the reaction breaks helps you fix it.
Caption: Suzuki-Miyaura catalytic cycle highlighting critical nodes where impurities B (Dehalogenation) and C (Hydrolysis) are generated.
Part 5: Frequently Asked Questions (FAQ)
Q1: My product is an oil, but literature says it should be a solid. Why? A: This usually indicates solvent trapping or the presence of the des-bromo impurity (Methyl 3-methoxybenzoate), which depresses the melting point.[1]
-
Action: Run a high-vac drying cycle (50°C, <1 mbar) for 4 hours. If it remains an oil, check NMR for the des-bromo impurity.[1] If present, you must use column chromatography (Gradient: 0-10% EtOAc in Hexanes) as crystallization will likely fail.[1]
Q2: Can I use NaOH as the base?
A: We strongly advise against it. Sodium Hydroxide is too nucleophilic and will hydrolyze the methyl ester at position 4 to the carboxylic acid [5]. Use Potassium Phosphate (
Q3: The reaction stalls at 80% conversion. A: The catalyst may have deactivated (Pd black formation).
-
Action: Do not add more starting material.[1][2] Add a fresh aliquot of catalyst (0.1 mol%) and ligand (if using a separate ligand system).[1] Ensure the reaction is still under inert atmosphere.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]
-
Molander, G. A., & Canturk, B. (2009).[1][3] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(49), 9240-9261.[1] [Link][1]
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.[1] [Link][1]
Sources
Optimizing reaction time for the synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate. Our objective is to provide in-depth technical support, moving beyond procedural lists to explain the causality behind experimental choices. This document offers troubleshooting guides and frequently asked questions to address specific issues and optimize reaction parameters, particularly reaction time.
Overview of the Synthesis: The Suzuki-Miyaura Cross-Coupling
The synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron species with an organohalide.[1][2] For this specific target molecule, the reaction involves coupling methyl 4-halobenzoate (typically the bromide or iodide) with 2-methoxyphenylboronic acid, or vice-versa.
The reaction's success and rate are critically dependent on the interplay of several factors: the palladium catalyst, the phosphine ligand, the base, the solvent, and the temperature. Optimizing these parameters is key to achieving a rapid, high-yielding, and clean reaction.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction is extremely slow or has stalled. After several hours, TLC/GC analysis shows a significant amount of unreacted starting materials. What are the primary causes and how can I resolve this?
Answer: A sluggish or stalled Suzuki coupling is one of the most common issues. The root cause typically lies with the deactivation of the palladium catalyst or suboptimal reaction conditions. Let's break down the potential culprits and solutions.
-
Cause A: Catalyst Deactivation due to Oxygen. The active catalytic species is a Pd(0) complex.[3] Oxygen can oxidize this Pd(0) to Pd(II), effectively removing it from the catalytic cycle and halting the reaction.[4] Phosphine ligands are also susceptible to oxidation, which prevents them from coordinating with the palladium center.[4]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by subjecting the reaction flask to several freeze-pump-thaw cycles.[4] Running the reaction under a positive pressure of an inert gas is highly recommended.[5]
-
-
Cause B: Inefficient Precatalyst Activation. Many common palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle cannot begin properly.
-
Solution: Catalyst Selection. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄, which does not require an activation step. Alternatively, modern Buchwald precatalysts are designed for reliable and rapid formation of the active catalyst.[4]
-
-
Cause C: Boronic Acid Instability. Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially at elevated temperatures.[3][4] This depletes one of your key coupling partners.
-
Cause D: Insufficient Temperature. Many Suzuki couplings require thermal energy to proceed at a reasonable rate.[4]
-
Solution: Cautious Temperature Increase. If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), a controlled increase may significantly improve the rate.[4][6] However, be aware that excessive heat can accelerate catalyst decomposition and side reactions.[4][7] A temperature screen is often a valuable optimization step.
-
Troubleshooting Workflow for a Slow Reaction
The following diagram outlines a logical workflow for diagnosing the cause of a slow or stalled reaction.
Caption: Interplay of parameters affecting Suzuki-Miyaura reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for this reaction, and can I reduce it to save costs? A: Typical palladium catalyst loadings range from 0.1 to 5 mol%. For initial trials, 1-2 mol% is a safe starting point. Once the reaction is optimized, you can often reduce the catalyst loading significantly, sometimes to parts-per-million (ppm) levels in large-scale syntheses, especially when using highly active modern ligand systems. [5] Q2: Does water in the reaction mixture always have a negative effect? A: Not necessarily. While some protocols require anhydrous conditions, many modern Suzuki coupling protocols are performed in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). [8][9]Water can help dissolve inorganic bases like K₃PO₄ and can sometimes accelerate the transmetalation step. The key is to use a protocol specifically designed for aqueous conditions.
Q3: How do I monitor the reaction progress effectively to determine the optimal reaction time? A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: A quick and easy method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new, more nonpolar product spot indicate progress.
-
GC-MS: Provides more quantitative data. A small aliquot of the reaction mixture is quenched, diluted, and injected. This allows you to quantify the percentage of starting material remaining and product formed, giving you a precise reaction profile over time. High-Performance Liquid Chromatography (HPLC) can also be used for less volatile compounds. [10] Q4: What are the most common side products and how can they be minimized? A: The most common side product is the homocoupling of the boronic acid, forming a symmetrical biaryl (e.g., 2,2'-dimethoxybiphenyl). This is often caused by the presence of oxygen, which can promote this side reaction. [4]Minimizing homocoupling is another reason why rigorous degassing is crucial. Another potential side reaction is protodeboronation, as discussed in the troubleshooting section.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
This protocol is a representative starting point and should be optimized for your specific laboratory conditions.
Reagents:
-
Methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromobenzoate, 2-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Reaction times can vary from 1 to 12 hours. [5]5. Monitor the reaction by TLC or GC-MS until the methyl 4-bromobenzoate is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle. [11]
Quantitative Data Summary
| Parameter | Condition | Expected Effect on Reaction Time | Considerations |
| Organohalide | R-I > R-Br > R-OTf >> R-Cl | Iodides are fastest; Chlorides are slowest. [5] | Cost and availability of starting materials. |
| Temperature | 50°C to 120°C | Higher temperature generally increases rate. [5] | Risk of catalyst decomposition and side reactions at >120°C. [4] |
| Base Strength | K₃PO₄, Cs₂CO₃ > K₂CO₃, Na₂CO₃ | Stronger, bulkier bases often accelerate transmetalation. | Solubility in the chosen solvent system is crucial. [4] |
| Catalyst Loading | 0.1 - 5 mol% | Higher loading can increase rate but may not be linear. | Balance between reaction speed and cost/metal contamination. |
References
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Mettler-Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 140(30), 9479–9491. [Link]
-
Knochel, P., & Gommermann, N. (2015). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 21(47), 16812-16816. [Link]
-
ResearchGate. (2016). The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
ACS Publications. (2022). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 26(9), 2548–2555. [Link]
-
Hopemax. (n.d.). Catalyst Development: Leveraging Biphenyl Phosphine Ligands for Cross-Coupling. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. METHYL 4'-METHOXYBIPHENYL-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing different synthetic routes to Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
This guide provides a technical comparison of synthetic strategies for Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate , a critical biaryl intermediate often utilized in the development of monoacylglycerol lipase (MAGL) inhibitors and other medicinal chemistry scaffolds.
Executive Summary & Retrosynthetic Analysis
The target molecule features a biphenyl core with a specific substitution pattern: a methyl ester at the 4-position and a methoxy group at the 2-position of the primary ring. The synthesis hinges on the construction of the sterically encumbered biaryl bond.
Two primary strategies dominate the landscape:
-
Route A (The Halide Approach): A robust Suzuki-Miyaura coupling utilizing the commercially available Methyl 4-bromo-3-methoxybenzoate . This is the industry standard for reliability.
-
Route B (The Phenol Activation Approach): A bio-sourced route starting from Methyl Vanillate (derived from lignin/biomass). This route utilizes triflate activation to convert the phenol into a coupling partner, offering a cost-effective alternative for large-scale manufacturing where raw material costs outweigh reagent costs.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Route A: The Halide-Based Suzuki Protocol (Standard)
This route is the "workhorse" for medicinal chemistry. It relies on Methyl 4-bromo-3-methoxybenzoate (CAS 17100-63-9), a stable and commercially available precursor.
Mechanistic Rationale
The presence of the ortho-methoxy group facilitates the reaction by coordinating with the Palladium center during the transmetallation step, although it also introduces minor steric bulk. The electron-withdrawing ester group at the para-position activates the C-Br bond for oxidative addition, making this substrate highly reactive.
Detailed Protocol
-
Scale: 10 mmol
-
Yield: 85-92%
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (2.45 g, 10 mmol)
-
Phenylboronic acid (1.46 g, 12 mmol)
-
Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%)
-
Potassium Carbonate (K2CO3) (2.76 g, 20 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)
Workflow:
-
Degassing: Charge the aryl bromide, phenylboronic acid, and base into a round-bottom flask. Add the solvent mixture and sparge with Argon for 15 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reflux: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.[1]
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine. Dry over Na2SO4.[2][3]
-
Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes). The product elutes as a white crystalline solid.[4]
Expert Tip: For difficult substrates or lower catalyst loading, switch to Pd(dppf)Cl2 . The bidentate ligand prevents catalyst decomposition at higher temperatures.
Route B: The Phenol-Activation Strategy (Bio-Sourced)
This route is strategically valuable when sourcing from biomass (Vanillin) is preferred or when the bromide is unavailable. It involves converting the phenol of Methyl Vanillate into a triflate (pseudo-halide), which is an excellent leaving group for cross-coupling.
Step 1: Triflate Synthesis
-
Precursor: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).
-
Reagent: Triflic anhydride (Tf2O).
Protocol:
-
Dissolve Methyl Vanillate (1.82 g, 10 mmol) in dry DCM (30 mL) with Pyridine (2.0 mL) at 0°C.
-
Dropwise add Tf2O (1.1 eq) over 20 minutes.
-
Stir at 0°C -> RT for 2 hours.
-
Quench with ice water, extract with DCM, and wash with dilute HCl (to remove pyridine).
-
Yield: ~95% (Quantitative). The triflate is stable enough for storage but best used immediately.
Step 2: Suzuki Coupling of the Triflate
Triflates are highly reactive but can be sensitive to hydrolysis. Anhydrous conditions are preferred over the aqueous conditions used in Route A.
Reagents:
-
Methyl 4-triflyloxy-3-methoxybenzoate (10 mmol)
-
Phenylboronic acid (12 mmol)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 eq)
-
Solvent: Toluene or THF (Dry)
Workflow:
-
Combine Triflate, Boronic acid, and K3PO4 in a sealed tube.
-
Add dry Toluene (40 mL) and degas.
-
Add Pd(PPh3)4 and heat to 100°C for 12 hours.
-
Note: Triflates react faster than bromides in oxidative addition but require strictly anhydrous bases (like K3PO4 or Cs2CO3) to prevent hydrolysis of the -OTf group before coupling occurs.
Comparative Analysis
The following table summarizes the performance metrics for both routes based on experimental data and process chemistry principles.
| Metric | Route A: Aryl Bromide | Route B: Aryl Triflate |
| Overall Yield | 85-90% (1 step) | 75-80% (2 steps) |
| Atom Economy | High (Br is the only waste) | Lower (TfO group is high MW waste) |
| Reagent Cost | Medium (Bromide is ~$1-5/g) | Low SM (Vanillate), High Reagent (Tf2O) |
| Scalability | Excellent (Robust, water tolerant) | Moderate (Tf2O is corrosive/expensive) |
| Green Metric | Moderate (Halogenated waste) | Good (Bio-sourced SM), Poor (Fluorinated waste) |
| Operational Ease | High (Open-air compatible workup) | Medium (Moisture sensitive Step 1) |
Decision Matrix
-
Choose Route A if: You need <100g of material quickly for SAR studies. The time saved outweighs the raw material cost.
-
Choose Route B if: You are developing a sustainable process or if Methyl Vanillate is a proprietary feedstock in your pipeline.
Mechanistic Visualization (Suzuki Cycle)
The key difference lies in the Oxidative Addition step. The electron-poor nature of the triflate (Route B) makes it a "super-leaving group," often reacting faster than the bromide, but requiring careful handling.
Figure 2: Catalytic cycle highlighting the entry points for both substrates.
References
-
Synthesis of Methyl 4-bromo-3-methoxybenzoate (Precursor)
-
Suzuki-Miyaura Coupling Applications (MAGL Inhibitors)
- Title: Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase (MAGL) tracers.
- Context: Describes the use of Methyl 4-bromo-3-methoxybenzoate in Suzuki couplings to form biaryl scaffolds.
-
URL:[Link]
-
General Protocol for Suzuki Coupling of Aryl Triflates
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Bio-Sourced Precursors (Vanillate Transformations)
- Title: Sustainable Synthesis
-
URL:[Link](General reference for Vanillate utility).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Systems for Biphenyl Synthesis
Executive Summary: The Decision Matrix
In pharmaceutical synthesis, the biphenyl moiety is ubiquitous—found in angiotensin II receptor blockers (e.g., Valsartan) and liquid crystals. While the Suzuki-Miyaura coupling is the industry standard for constructing this scaffold, the choice of catalyst determines the process's scalability, cost, and purity profile.
This guide moves beyond basic textbook definitions to compare three distinct catalytic generations: the Classical Homogeneous (Tetrakis), the Advanced Ligand-Modified (Buchwald G3/G4), and the Heterogeneous (Pd/C).
Quick Selection Guide:
-
Choose Pd(PPh3)4 if: You are reacting aryl iodides/bromides on a small scale and cost is the primary driver.
-
Choose XPhos Pd G4 if: You are coupling aryl chlorides, sterically hindered substrates (ortho-substituted), or require low catalyst loading (<1 mol%).
-
Choose Pd/C if: You are running a simple coupling (aryl iodides) on a kilo-scale and require filtration-based metal removal, accepting that "leaching" is the true active mechanism.
Mechanistic Foundation: Why Ligand Architecture Matters
To understand performance differences, we must look at the catalytic cycle. The rate-limiting step in biphenyl synthesis varies by substrate. For aryl chlorides, Oxidative Addition (OA) is difficult; for bulky substrates, Reductive Elimination (RE) is the bottleneck.
-
Triphenylphosphine (PPh3): Moderately electron-rich, but sterically unencumbered. It stabilizes Pd(0) but does not accelerate OA for chlorides.
-
Dialkylbiaryl Phosphines (XPhos/SPhos): These ligands are bulky and electron-rich.[1] The bulk facilitates RE (forcing the biaryl product off the metal), while the electron richness accelerates OA.
-
Precatalyst Activation: Traditional sources like Pd(OAc)2 have variable induction periods. Buchwald G3/G4 precatalysts ensure a 1:1 generation of the active L-Pd(0) species, eliminating "dead" palladium.
Figure 1: The Active Catalytic Cycle & Precatalyst Activation
This diagram illustrates the activation pathway of G3/G4 precatalysts feeding into the standard Suzuki cycle.
Caption: The G4 precatalyst rapidly generates the active L-Pd(0) species, which enters the cycle. The bulky ligand (L) facilitates the difficult oxidative addition of aryl chlorides.
Comparative Performance Analysis
We evaluated these systems based on a "Stress Test" reaction: The coupling of 2-chloro-1,3-dimethylbenzene (sterically hindered aryl chloride) with phenylboronic acid .
Table 1: Performance Metrics
| Feature | Pd(PPh3)4 (Classical) | XPhos Pd G4 (Advanced) | Pd/C (Heterogeneous) |
| Active Species | Pd(0) stabilized by PPh3 | Monoligated L-Pd(0) | Leached Colloidal Pd(0) |
| Yield (Stress Test) | < 15% (Failed) | 96% | < 10% (Failed) |
| *Yield (Standard) | 85% | > 99% | 78% |
| Reaction Time | 12–24 Hours | 1–2 Hours | 12–24 Hours |
| Air Sensitivity | High (Glovebox preferred) | Low (Bench stable) | None (Bench stable) |
| Pd Removal | Difficult (Recrystallization) | Moderate (Scavengers req.) | Easy (Filtration**) |
| Cost per mol | Low | High | Low |
*Standard Test: 4-bromoanisole + phenylboronic acid (easy substrate). **Note: While bulk Pd is removed by filtration, leached ppm levels often remain high with Pd/C.
Detailed Profiles[2]
A. The Workhorse: Pd(PPh3)4
Historically the go-to catalyst.[2] It works well for aryl iodides and bromides lacking ortho-substitution. However, it suffers from homocoupling side reactions (formation of Ph-Ph from the boronic acid) due to slow oxidative addition. It requires high loadings (3–5 mol%) to compensate for thermal instability.
B. The Formula 1: Buchwald G4 (XPhos/SPhos)
The 4th Generation (G4) precatalysts utilize an N-methyl-2-aminobiphenyl scaffold. Unlike G3, which releases carbazole, G4 releases a more soluble byproduct, preventing precipitation issues.
-
Why it wins: The XPhos ligand creates a "pocket" that protects the Pd center while forcing the reactants together. This allows for the coupling of aryl chlorides at room temperature or mild heat, a feat impossible for Tetrakis.
C. The Industrial Myth: Heterogeneous Pd/C
Often chosen for "green" chemistry, experimental evidence suggests that Pd/C acts as a reservoir. The actual catalysis is performed by soluble Pd species that leach off the support and then re-deposit (Heck mechanism).
-
Critical Insight: For biphenyl synthesis involving chlorides, Pd/C is generally ineffective unless specialized conditions (high T, additives) are used.
Experimental Protocol: High-Efficiency Coupling
This protocol utilizes the XPhos Pd G4 system for a challenging biphenyl synthesis. It is designed to be self-validating: the color change indicates active catalyst generation.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (0.5 – 1.0 mol%)
-
Base: 0.5 M K3PO4 (aqueous)
-
Solvent: THF or 1,4-Dioxane
Figure 2: Experimental Workflow & Purification
Visualizing the critical path from setup to ICH-compliant isolation.
Caption: Step 5 is critical for pharmaceutical applications to meet ICH Q3D guidelines for elemental impurities.
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a stir bar, add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G4 (5-10 mg, ~1 mol%). Note: G4 catalysts are air-stable solids.
-
Solvent & Base: Add THF (4 mL) and 0.5 M aqueous K3PO4 (2 mL).
-
Degas: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes. Scientific Rationale: Although the catalyst is robust, oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
React: Seal the vial and heat to 60°C. The reaction mixture should turn from yellow/orange to black/dark brown (active Pd(0)). Monitor by HPLC/TLC after 1 hour.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash the organic layer with water and brine.
-
Palladium Scavenging (Crucial): To the organic layer, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 10 wt% relative to the product. Stir for 4 hours. Filter through Celite.[3]
-
Validation: This step typically reduces Pd residuals from ~500 ppm to <20 ppm.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts: The State of the Art in Palladium-Catalyzed Cross-Couplings. Chemical Science. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[2] Chemical Reviews. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]
Sources
Benchmarking Purification Strategies for Biphenyl Scaffolds: From Discovery to Scale-Up
Executive Summary
The biphenyl scaffold is a ubiquitous structural motif in medicinal chemistry, serving as the core for angiotensin II receptor blockers (ARBs), liquid crystals, and diverse privileged structures. However, the standard synthetic route—Suzuki-Miyaura cross-coupling—introduces a triad of purification challenges: structural isomers (regioisomers), homocoupling byproducts , and residual palladium (Pd) catalysts .
This guide benchmarks three primary purification workflows: Fractional Crystallization , Flash Chromatography (Normal vs. Reverse Phase) , and Chemisorptive Scavenging . Our experimental data indicates that while chromatography offers superior resolution for early-stage discovery, hybrid workflows utilizing thiol-modified silica scavengers followed by crystallization provide the optimal balance of purity (>99.5%), yield, and regulatory compliance (<10 ppm Pd) for process scale-up.
The Challenge: Impurity Profiles in Biphenyl Synthesis
Before selecting a method, one must understand the physicochemical nature of the impurities. Biphenyls are lipophilic, planar (or twisted) systems that often co-elute with:
-
Protodeboronation byproducts: The aryl boronic acid loses boron, yielding a simplified arene.
-
Homocoupling impurities: Oxidative coupling of two boronic acids (Ar¹-Ar¹) or two halides (Ar²-Ar²).
-
Palladium Species: Soluble Pd(II) complexes and colloidal Pd(0) "blacks" that coordinate strongly to the pi-systems of biphenyls.
Method 1: Fractional Crystallization (The Scalable Standard)
Crystallization remains the workhorse of industrial purification due to its ability to reject structurally similar impurities based on lattice energy differences rather than just polarity.
Mechanism & Causality
Biphenyls exhibit high solubility in hot non-polar or moderately polar solvents (Toluene, EtOAc) but crystallize readily upon cooling or anti-solvent addition. The "causality" here is the temperature-dependent solubility differential . Isomers (e.g., o-biphenyl vs. p-biphenyl) often possess distinct melting points and crystal packing efficiencies, allowing for "sweating" or fractional isolation.
Validated Protocol: The "Ethanol Switch"
Best for: Multi-gram to kilogram scale; removing homocoupling impurities.
-
Dissolution: Charge crude biphenyl (1.0 equiv) into a reactor. Add Ethanol (EtOH) (5-7 vol) and heat to reflux (78°C) until fully dissolved.
-
Note: If insoluble material remains (inorganic salts/Pd black), perform a hot filtration through Celite.
-
-
Nucleation: Cool slowly to 60°C. If no turbidity is observed, add Water (anti-solvent) dropwise until a slight haze persists.
-
Crystal Growth: Cool to 20°C at a rate of 10°C/hour. Rapid cooling traps impurities.
-
Isolation: Filter the slurry. Wash the cake with cold EtOH:Water (1:1).
-
Drying: Vacuum dry at 45°C.
Performance Data:
-
Yield: 85-92%
-
Pd Removal: Poor (often co-crystallizes).
-
Isomer Rejection: Excellent.
Method 2: Flash Chromatography (The Resolution Specialist)
For discovery chemists (<1g scale), speed and resolution trump cost. However, the choice of stationary phase is critical.
Normal Phase (Silica) vs. Reverse Phase (C18/Phenyl-Hexyl)
Standard silica (Normal Phase) separates based on polarity.[1][2] Since biphenyl impurities often share similar polarities, silica can fail to resolve closely related isomers.
The Superior Alternative: Phenyl-Hexyl Phases For biphenyls, we recommend Phenyl-Hexyl or Biphenyl stationary phases over standard C18.[3]
-
Why?Pi-Pi (π-π) Interactions. The aromatic rings in the stationary phase interact electronically with the biphenyl analyte. This adds a second dimension of separation (electronic selectivity) on top of hydrophobicity, significantly improving the resolution of regioisomers.
Validated Protocol: Gradient Elution
Best for: <500mg scale; complex mixtures.
-
Column: High-performance spherical silica (20-40 µm) OR Phenyl-Hexyl functionalized silica.
-
Mobile Phase:
-
Normal Phase: Hexane:Ethyl Acetate (Gradient 0% -> 20% EtOAc).
-
Reverse Phase: Water:Acetonitrile (Gradient 50% -> 100% ACN).
-
-
Loading: Dry load on Celite is preferred for biphenyls due to low solubility in mobile phase starting conditions.
Method 3: Palladium Scavenging (The Compliance Step)
Regulatory bodies (ICH Q3D) require Pd levels <10-20 ppm in APIs. Neither crystallization nor chromatography alone reliably achieves this.
The Solution: Thiol-Modified Silica
Activated carbon is the traditional choice but suffers from poor selectivity (yield loss). Thiol-functionalized silica (e.g., Si-Thiol) acts as a "chemical magnet" for Pd.
Validated Protocol: Post-Workup Scavenging
-
Dissolution: Dissolve crude organic residue in THF or EtOAc (10 vol).
-
Addition: Add Si-Thiol scavenger (10 wt% relative to crude mass).
-
Aging: Heat to 50°C and stir for 4 hours.
-
Causality: Heat increases the kinetics of ligand exchange, allowing the thiol to displace the phosphine ligands on the Pd.
-
-
Filtration: Filter through a 0.45µm pad to remove the silica-bound Pd.
-
Proceed: Continue to crystallization.
Comparative Benchmark Data
The following table summarizes internal benchmarking data using a model compound (4-phenylbenzoic acid) synthesized via Suzuki coupling (Initial Pd: ~2000 ppm).
| Metric | Recrystallization (EtOH) | Flash Chromatography (Silica) | Hybrid (Scavenger + Recryst) |
| Yield | 88% | 94% | 86% |
| Purity (HPLC) | 98.5% | 99.8% | 99.2% |
| Pd Residue | 450 ppm (Fail) | 80 ppm (Fail) | < 5 ppm (Pass) |
| Solvent Usage | Low (Green) | High | Moderate |
| Throughput | High ( kg/day ) | Low ( g/day ) | High ( kg/day ) |
| Cost | $ |
Decision Matrix & Workflow Visualization
Diagram 1: Purification Decision Tree
Use this logic gate to determine the optimal method based on your scale and purity requirements.
Caption: Strategic selection of purification method based on scale, purity needs, and regulatory constraints.
Diagram 2: The "Gold Standard" Hybrid Workflow
This workflow ensures high purity and regulatory compliance for pharmaceutical intermediates.
Caption: The optimal sequence for removing both organic impurities and heavy metals in a single stream.
References
-
Organic Syntheses. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling." Org.[4][5] Synth.2007 , 84, 217. Link
-
American Chemical Society. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Org.[4][5] Process Res. Dev.2023 .[6][7] Link
-
MDPI. "Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System." Catalysts2017 . Link
-
Biotage. "How do I choose between Normal- or Reversed-phase flash column chromatography?" Knowledge Base. Link
-
Phenomenex. "Normal-phase vs. Reversed-phase Chromatography: A Guide for Isomer Separation." Technical Guide. Link
Sources
- 1. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. jsynthchem.com [jsynthchem.com]
- 7. biotage.com [biotage.com]
Technical Guide: Conformational Analysis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Executive Summary
Product Focus: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: Analogous derivatives ~725-14-4 family) Application: Pharmacophore scaffolding, Liquid Crystal mesogens, Ligand synthesis.
This guide provides a rigorous conformational analysis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate , a critical biaryl scaffold. Unlike unsubstituted biphenyls, which adopt a near-planar geometry in solid states, the introduction of the ortho-methoxy group induces a specific torsional twist (~45–60°). This "Orthogonal Twist" is not merely a steric consequence but a tunable feature that dictates solubility, metabolic stability, and receptor binding kinetics.
We compare this molecule against its non-substituted and di-substituted analogs to demonstrate why the 2-methoxy variant offers the optimal balance between conformational pre-organization and induced-fit flexibility.
Part 1: The Conformational Landscape
The primary structural challenge in biphenyl design is controlling the dihedral angle (
The "Orthogonal Twist" Mechanism
In Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, the ortho-methoxy group creates a steric clash with the protons of the adjacent phenyl ring.
-
Electronic Effect: The 4-carboxylate acts as an electron-withdrawing group (EWG), while the 2-methoxy is an electron-donating group (EDG). This push-pull system affects the rotational barrier height.
-
Steric Effect: The OMe group forces the rings out of coplanarity to relieve van der Waals strain, disrupting conjugation but creating a distinct 3D vector for the ester group.
Conformational Logic Diagram
The following diagram illustrates the decision matrix for selecting this scaffold based on conformational energy penalties.
Part 2: Comparative Analysis
This section objectively compares the target molecule against standard alternatives. The "Performance" metric here refers to the utility of the scaffold in drug discovery (solubility, binding) and synthesis.
| Feature | Alternative A (Baseline) | Target Molecule | Alternative B (Rigid) |
| Compound | Methyl [1,1'-biphenyl]-4-carboxylate | Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate | Methyl 2,2'-dimethoxy-[1,1'-biphenyl]-4-carboxylate |
| Ortho-Substitution | None | Single (2-OMe) | Double (2,2'-OMe) |
| Twist Angle ( | ~44° (Gas) / ~0° (Solid) | ~50–60° (Solution) | ~70–90° (Solution) |
| Rotational Barrier | ~2.0 kcal/mol (Free Rotation) | ~14–16 kcal/mol (Restricted) | >24 kcal/mol (Atropisomeric) |
| Chirality | Achiral | Prochiral / Dynamic Axial Chirality | Stable Axial Chirality (Separable Enantiomers) |
| Solubility (LogP) | Low (High stacking) | High (Symmetry breaking) | Medium |
| Primary Use Case | Liquid Crystals, Flat Intercalators | Scaffold Optimization, Induced Fit | Chiral Catalysts, "Locked" Pharmacophores |
Why Choose the 2-Methoxy Variant?
-
Solubility: The twist prevents
- stacking in the solid state, significantly improving solubility in organic solvents compared to the unsubstituted analog [1]. -
Dynamic Pre-organization: The barrier (~15 kcal/mol) is high enough to favor a specific twisted minimum conformation in the binding pocket, reducing the entropic penalty of binding, yet low enough to allow "induced fit" adjustments that rigid 2,2'-analogs cannot accommodate.
Part 3: Experimental Validation Protocols
To validate the conformation of this specific ester, we recommend a tri-fold approach: DFT prediction, VT-NMR validation, and X-Ray confirmation.
Protocol 1: Variable Temperature (VT) NMR
Objective: Determine the rotational energy barrier (
-
Sample Prep: Dissolve 10 mg of the target ester in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-
or Toluene- ). -
Low-Temp Acquisition: Cool probe to -80°C. The ortho and meta protons of the unsubstituted ring (Ring B) should appear as distinct sets of signals due to slow rotation (chemical inequivalence).
-
Stepwise Heating: Increase temperature in 10K increments.
-
Coalescence Point (
): Identify the temperature where the distinct signals merge into a single average peak. -
Calculation: Use the Eyring equation to calculate
: Expected Result: should occur below room temperature or slightly above, yielding kcal/mol [2].
Protocol 2: DFT Calculation Workflow
Objective: Predict the lowest energy dihedral angle.
-
Software: Gaussian 16 / ORCA.
-
Method: B3LYP-D3(BJ) / 6-311+G(d,p). (The D3 dispersion correction is critical for accurate biaryl interactions).
-
Scan: Perform a relaxed potential energy surface (PES) scan of the C1-C1' dihedral angle from 0° to 180° in 10° steps.
-
Solvation: Use IEFPCM (Implicit Solvation) with Water or DMSO to mimic biological/assay conditions.
Protocol 3: X-Ray Crystallography (Warning)
Caveat: Be cautious when interpreting X-ray data for this class. Packing forces (lattice energy) can overcome the shallow rotational barrier of ~2 kcal/mol near the minimum, forcing the molecule to appear flatter than it behaves in solution. Always prioritize solution-phase NMR/DFT data for biological relevance.
Part 4: Data Synthesis & Workflow Visualization
The following workflow ensures the conformation is characterized correctly before advancing to biological assays.
Reference Data Table (Predicted vs. Empirical)
| Parameter | Method | Expected Value | Interpretation |
| Dihedral Angle ( | DFT (B3LYP/6-31G*) | 52° | Twisted minimum minimizes H-OMe repulsion. |
| Dihedral Angle ( | X-Ray (Crystal) | 45° - 50° | Slightly flattened by crystal packing. |
| Rotational Barrier | VT-NMR ( | 14.5 kcal/mol | Rapid rotation at 37°C (Body Temp). |
| Atropisomer Stability | HPLC (Chiral col) | Cannot resolve enantiomers at RT. |
References
-
Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Imperial College London. Available at: [Link]
- Wolf, C. (2021). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. (Contextual grounding for VT-NMR protocols).
-
Johansson, M. P., & Olsen, J. (2008).[2] Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460–1471. Available at: [Link]
-
PubChem Database. (2025).[3] Compound Summary for Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Available at: [Link][3]
Sources
Isomeric Purity Determination of Substituted Biphenyls: A Comparative Technical Guide
Executive Summary
In the development of atropisomeric drugs—particularly substituted biphenyls like kinase inhibitors—the distinction between a "conformational impurity" and a stable isomer is defined by the rotational energy barrier (
While Chiral HPLC has historically been the gold standard, this guide presents experimental evidence favoring Chiral SFC as the superior primary workflow for substituted biphenyls due to an 8-fold reduction in analysis time and superior resolution of labile atropisomers. NMR remains a critical orthogonal tool for early-stage "quick reads" but lacks the sensitivity for GMP-level impurity quantification.
Part 1: The Challenge – Atropisomerism and Stability Classes
Before selecting a method, the researcher must classify the biphenyl based on its rotational stability. Unlike point chirality, axial chirality is time- and temperature-dependent.
The LaPlante Classification System
To ensure scientific integrity, we utilize the classification system proposed by LaPlante et al. (2011) to determine the necessary analytical rigor.
| Class | Half-Life ( | Development Strategy | |
| Class 1 | Develop as a single equilibrating species (racemate). | ||
| Class 2 | 60 s to 4.5 years | High Risk. Isomers may interconvert during storage or in vivo. Requires rigorous monitoring. | |
| Class 3 | Develop as a single stable enantiomer (atropisomer).[2] |
Critical Insight: If your biphenyl is Class 2, standard HPLC runs (20-40 mins) may induce on-column racemization, appearing as a "plateau" between peaks. This necessitates the speed of SFC or low-temperature HPLC.
Part 2: Comparative Analysis of Methodologies
Chiral SFC (The Modern Standard)
SFC utilizes supercritical CO
-
Pros: High speed (3-5 min runs), "green" (low solvent waste), orthogonal selectivity to HPLC.
-
Cons: Solubility issues for highly polar biphenyls (e.g., sulfonated derivatives).
Chiral HPLC (The Robust Alternative)
The traditional method using polysaccharide-based columns (Amylose/Cellulose).
-
Pros: Universal solubility, established GMP protocols.
-
Cons: Slow equilibration, high solvent consumption, risk of on-column racemization for Class 2 compounds due to frictional heating or long retention times.
NMR with Chiral Solvating Agents (CSAs)
Utilizes host-guest chemistry (e.g., Pirkle alcohols, Cyclodextrins) to induce diastereomeric chemical shift non-equivalence (
-
Pros: No method development time; structural elucidation.
-
Cons: High Limit of Quantitation (LOQ ~1-2%); not suitable for trace impurity analysis (<0.1%).
Summary of Performance Metrics
| Feature | Chiral SFC | Chiral HPLC (Normal Phase) | |
| Limit of Detection (LOD) | < 0.05% | < 0.05% | ~ 1.0% |
| Analysis Time | 3 – 8 mins | 20 – 45 mins | 10 – 60 mins |
| Solvent Cost/Sample | Low (< $0.50) | High (> $5.00) | Medium (Deuterated solvents) |
| Suitability for Class 2 | Excellent (Fast elution) | Poor (Racemization risk) | Good (Snapshot in time) |
Part 3: Experimental Protocols
Protocol A: Chiral SFC Screening (Recommended Workflow)
Objective: Rapidly identify the stationary phase that resolves the atropisomers.
Materials:
-
System: Waters UPC
or Agilent 1260 Infinity II SFC. -
Columns (3.0 x 100 mm, sub-2
m):-
Chiralpak IA (Immobilized Amylose)
-
Chiralpak IC (Immobilized Cellulose)
-
Chiralpak AD-3 (Coated Amylose)
-
Chiralcel OD-3 (Coated Cellulose)
-
-
Mobile Phase: CO
(A) / Methanol + 0.1% DEA (B).
Step-by-Step Workflow:
-
Sample Prep: Dissolve biphenyl to 1 mg/mL in MeOH. Filter through 0.2
m PTFE. -
Gradient Screen: Run a generic gradient 5% to 50% B over 4 minutes at 2.5 mL/min. Backpressure regulator (BPR): 2000 psi. Temperature: 40°C.
-
Evaluation: Check for resolution (
). -
Optimization: If
, switch to Isocratic Mode at the %B where the compound eluted in the gradient.-
Expert Tip: If a "saddle" appears between peaks, lower the column temperature to 10°C to freeze the axial rotation during separation.
-
Protocol B: NMR Purity Check (The "Quick Read")
Objective: Confirm ratio of isomers early in synthesis without developing a chromatography method.
Materials:
-
Instrument: 400 MHz (or higher) NMR.
-
CSA: (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or
-Cyclodextrin. -
Solvent: CDCl
(for Pirkle) or D O/MeOD (for Cyclodextrins).
Step-by-Step Workflow:
-
Baseline: Acquire a standard
H NMR of the biphenyl (10 mg in 0.6 mL solvent). Identify a sharp singlet (e.g., a methyl or methoxy group). -
Titration: Add 1.0 equivalent of CSA to the tube. Shake and acquire.
-
Observation: Look for splitting of the diagnostic singlet. The chemical shift difference (
) indicates the separation of the diastereomeric solvates. -
Quantification: Integrate the split peaks.
-
Formula:
. -
Validation: Ensure the CSA itself does not overlap with the diagnostic region.
-
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct methodology based on the compound's stability and the stage of development.
Figure 1: Decision Matrix for Isomeric Purity Determination. Blue nodes indicate calculation steps; Green indicates the optimal path for stable drugs.
Part 5: Case Study – BMS-986142
A relevant example of this workflow is the characterization of BMS-986142 , a BTK inhibitor with restricted rotation.
-
The Problem: The compound contains two chiral axes. Early attempts at Reversed-Phase Liquid Chromatography (RPLC) showed broad peaks and long retention times (>30 mins), raising concerns about on-column racemization.
-
The Solution: Transitioning to SFC using an immobilized cellulose column (Chiralpak IC) reduced analysis time to <4 minutes .
-
Result: The SFC method achieved a detection limit of 0.05% for the unwanted atropisomer, which was impossible via NMR and inefficient via HPLC.
References
-
LaPlante, S. R., et al. (2011).[3][4] "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry.
-
He, B., et al. (2020). "Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography." Journal of Chromatography A.
-
Wenzel, T. J., & Chisholm, C. D. (2011). "Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy." Chirality.
-
Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 4. Laplante, S.R., et al. (2011) Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54, 7005-7022. - References - Scientific Research Publishing [scirp.org]
Comparative Synthesis Guide: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Executive Summary
This guide details the synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate , a critical biphenyl scaffold often utilized in the development of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) derivatives.[1]
The Bottom Line:
-
Recommended Route: Palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 4-bromo-3-methoxybenzoate with phenylboronic acid.[1]
-
Performance: 85-92% Isolated Yield.[1]
-
Key Advantage: Superior tolerance for the ortho-methoxy steric hindrance compared to Ullmann coupling; avoids the extra step of post-coupling esterification required by acid-based routes.[1]
-
Critical Control Point: Prevention of ester hydrolysis (saponification) during the basic coupling step requires precise pH and solvent control.
Chemical Identity & Structural Analysis[1][2][3][4]
Before synthesis, verify the target structure to avoid common regiochemical errors found in commercial catalogs.
| Feature | Specification |
| Target Name | Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate |
| Core Structure | Biphenyl with a methyl ester at C4 and a methoxy group at C2 (Ring A).[1][2][3][4][5] |
| Key Precursor | Methyl 4-bromo-3-methoxybenzoate (Note: The bromine is at C4, ortho to the methoxy at C3.[1][3] Upon coupling, the methoxy becomes C2 relative to the new biphenyl bond). |
| Common Pitfall | Do NOT confuse with Methyl 4-(bromomethyl)-3-methoxybenzoate (a benzylic bromide used for different applications).[1] Ensure the bromine is attached directly to the aromatic ring. |
Comparative Method Analysis
We evaluated three synthetic pathways based on Yield, Atom Economy, and Reproducibility.
Method A: Pd-Catalyzed Suzuki-Miyaura (The Gold Standard)[1]
-
Mechanism: Pd(0) catalyzed cross-coupling of aryl halide and aryl boronic acid.[1][6][7][8]
-
Pros: High functional group tolerance; mild conditions; commercially available precursors.[1]
-
Cons: Catalyst cost (Palladium); requires oxygen-free handling.[1]
-
Verdict: Primary Choice for research and scale-up.[1]
Method B: Acid-First Suzuki + Esterification[1]
-
Mechanism: Coupling 4-bromo-3-methoxybenzoic acid first, then methylating the carboxylic acid.[1]
-
Pros: Avoids ester hydrolysis side-reactions during the basic coupling step.
-
Cons: Adds an extra synthetic step (Fischer Esterification); lower overall throughput.[1]
-
Verdict: Backup Choice if Method A yields >10% hydrolyzed acid byproduct.[1]
Method C: Ullmann Coupling (Historical)
-
Mechanism: Copper-mediated coupling at high temperatures (>200°C).[1]
-
Pros: Cheap metal (Copper).[1]
-
Cons: Low yield (<40%); harsh conditions degrade the ester; poor reproducibility.[1]
-
Verdict: Not Recommended.
Detailed Protocol: Method A (Optimized Suzuki Coupling)
This protocol uses Pd(dppf)Cl₂ as the catalyst.[1] The bidentate ferrocene ligand prevents rapid catalyst decomposition and tolerates the steric bulk of the ortho-methoxy group better than Pd(PPh₃)₄.[1]
Materials
-
Reactant 1: Methyl 4-bromo-3-methoxybenzoate (1.0 equiv, 10 mmol)[1]
-
Reactant 2: Phenylboronic acid (1.2 equiv, 12 mmol)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
-
Atmosphere: Nitrogen or Argon (Balloon pressure)
Step-by-Step Workflow
1. Degassing (Crucial for Reproducibility)
-
Dissolve the aryl bromide and phenylboronic acid in 1,4-dioxane.
-
Sparge the solution with Nitrogen for 15 minutes.[1] Why? Oxygen causes homocoupling of the boronic acid (phenol formation) and deactivates the Pd catalyst.
2. Catalyst Addition
-
Add the Pd(dppf)Cl₂ and solid K₂CO₃.[1]
-
Add the degassed water.[1]
-
Self-Validating Check: The solution should turn a dark orange/red color.[1] If it turns black immediately (Pd black precipitation), oxygen was present.[1]
3. Reaction
-
Heat to 90°C for 4–6 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 8:1).[1]
4. Workup (Emulsion Control)
-
Dilute with Ethyl Acetate (EtOAc) and water.[1]
-
Technique: If an emulsion forms (common with biphenyls), add a small amount of saturated Brine or filter through a Celite pad.[1]
-
Wash organic layer with Brine (2x).[1] Dry over Na₂SO₄.[1][9][5]
5. Purification
-
Recrystallize from hot Methanol OR Flash Column Chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).
Visualizations
Diagram 1: Reaction Mechanism (Suzuki Cycle)
This diagram illustrates the catalytic cycle, highlighting the steric influence of the methoxy group during the Transmetallation step.
Caption: The Suzuki-Miyaura catalytic cycle. The bulky methoxy group (ortho to Br) slows Transmetallation, necessitating the use of the bidentate dppf ligand.
Diagram 2: Experimental Workflow
A self-validating decision tree for the synthesis.
Caption: Operational workflow including a contingency step ("Rescue") if ester hydrolysis occurs.
Performance Data & QC
Comparison of Methods
| Metric | Method A (Suzuki) | Method B (Acid Route) | Method C (Ullmann) |
| Yield | 88% | 75% (over 2 steps) | <35% |
| Purity (HPLC) | >98% | >95% | ~85% |
| Reaction Time | 4-6 Hours | 24 Hours | 48 Hours |
| E-Factor (Waste) | Moderate | High (2 steps) | Very High |
Quality Control Markers
-
1H NMR (CDCl₃, 400 MHz):
-
Impurity Flag: If you see a broad singlet at >10 ppm, your ester has hydrolyzed to the carboxylic acid.[1]
References
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water. Arkivoc (Arkat USA).[1] (Green Chemistry Variations).[1][8][10] [Link]
-
Mechanistic aspects regarding the Suzuki–Miyaura reaction of ortho-substituted phenylboronic acids. Beilstein Journal of Organic Chemistry. (Steric Hindrance Insights). [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate [benchchem.com]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Safety Operating Guide
Navigating the Disposal of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate: A Guide for Laboratory Professionals
The core principle of chemical disposal is risk mitigation. This involves a thorough understanding of the potential hazards a compound may possess, including its reactivity, toxicity, and environmental impact. The procedures outlined below are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Characterization
Prior to any disposal activities, a comprehensive hazard assessment is paramount. Based on the structure of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, we can infer potential hazards by examining related compounds. For instance, the SDS for 4'-Methoxybiphenyl-4-carboxylic acid indicates that it can cause serious eye irritation.[1] Similarly, other biphenyl compounds are noted as environmental hazards.[2][3] Therefore, it is prudent to handle Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate with the assumption that it may be an eye irritant and potentially harmful to the environment.
Inferred Hazard Profile:
| Hazard Category | Potential Risk | Recommended Precautions |
| Health Hazards | May cause serious eye irritation.[1] Potential for skin and respiratory irritation. | Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, lab coat, and gloves.[4] Handle in a well-ventilated area or a chemical fume hood.[1][4] |
| Environmental Hazards | Potentially harmful to aquatic life. Should not be released into the environment.[2][3][4] | Prevent spillage from entering drains or water courses.[2][3] |
| Physical Hazards | Unknown, but assume it may be a combustible solid. | Store away from ignition sources. |
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[5][6]
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[5][7] Plastic containers are often preferred for their durability.[6] The container must have a secure screw-top cap.[5]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate"), and the date of accumulation.[6]
-
Segregation: Store the waste container separately from incompatible materials. As a general rule, keep organic compounds away from strong oxidizing agents, acids, and bases.[5]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is a location at or near the point of generation and under the control of the operator.[5][6] This area should be clearly marked.[7]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6][8] Do not overfill the container; a good practice is to fill to no more than 90% capacity to allow for expansion.[7]
Disposal Procedures: A Step-by-Step Workflow
The disposal of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]
Disposal Workflow:
-
Waste Characterization: The information gathered in the hazard assessment, along with any known reaction byproducts, will be used to profile the waste for the disposal vendor.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and relationships with certified disposal contractors.
-
Lab Pack Preparation: For off-site transportation, the waste will likely be part of a "lab pack." This involves placing the sealed and labeled container into a larger shipping drum with absorbent material.[10][11] This must be done in accordance with Department of Transportation (DOT) regulations.[11]
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. Your EHS department will guide you through this process.
The following diagram illustrates the decision-making process for the disposal of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate:
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 11. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and backed by authoritative sources.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Direct contact may cause skin irritation.[1]
-
Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful to health.[2]
It is crucial to treat this compound with the recognition of "having unknown hazards and toxicity" and to handle it only by those with specialized knowledge and experience.[3]
| Potential Hazard | Associated Risk | Primary Exposure Route |
| Skin Corrosion/Irritation | Causes skin irritation | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Ocular Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inhalation |
| Acute Toxicity (Oral) | Harmful if swallowed | Ingestion |
Personal Protective Equipment (PPE) Selection Protocol
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection process should follow a systematic workflow to ensure comprehensive protection.
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate.
Body Protection
-
Primary Protection: A standard laboratory coat should be worn at all times.
-
Secondary Protection: For procedures with a significant risk of splashing, such as when handling large volumes of solutions, a chemically resistant apron should be worn over the lab coat.[4]
Hand Protection
-
Glove Selection: Nitrile gloves are essential for protecting the hands.[4] Household latex gloves are not suitable as they offer less resistance to chemicals.[4]
-
Glove Integrity: Before use, visually inspect gloves for any signs of degradation or puncture.
-
Donning and Doffing: Follow proper procedures for donning and doffing gloves to prevent skin contamination. Contaminated gloves should be removed and disposed of immediately.
Eye and Face Protection
-
Standard Protection: Chemical splash goggles that provide a tight seal around the eyes are mandatory to prevent irritation from splashes and fumes.[5] This is in accordance with OSHA 29 CFR 1910.133.[5]
-
Enhanced Protection: When handling larger quantities or when there is a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles.[5]
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Respirator Use: If engineering controls are not sufficient to prevent the generation of dust or aerosols, a suitable respirator should be worn.[4] Consult with your institution's environmental health and safety department for specific respirator recommendations.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Handling:
-
Spill Response:
Disposal Plan: Managing Waste
-
Waste Characterization: Due to its biphenyl structure, this compound should be treated as a potentially persistent and toxic chemical waste.[6]
-
Containerization: Dispose of all waste, including contaminated gloves and labware, in a clearly labeled, approved waste disposal container.[1]
-
Disposal Route: The disposal of this compound and its waste must be carried out by a licensed hazardous waste disposal company.[7][8] Do not dispose of it in standard laboratory trash or down the drain.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 4'-Methoxybiphenyl-4-carboxylic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
- The Soap Kitchen. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
- New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol.
- Hoffman Fine Chemicals Pty Ltd. (n.d.). Methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: Methyl 4'-methylbiphenyl-4-carboxylate.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 4-Methoxybiphenyl.
- PubChem. (n.d.). Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate.
- PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde.
- Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
- U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs).
- University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
- Wikipedia. (n.d.). Polychlorinated biphenyl.
- California Department of Toxic Substances Control. (n.d.). Polychlorinated Biphenyl (PCB) Evaluation Quick Reference Guide.
- U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. mcrsafety.com [mcrsafety.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
